ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7-6(9)4-5(2)10-7/h4,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSMAEUAYYOGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647194 | |
| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005326-26-0 | |
| Record name | Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of natural products, agrochemicals, and functional materials.[1] In the pharmaceutical landscape, polysubstituted pyrroles are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to compounds with significant therapeutic potential.[2] Among these, the 3-amino-1H-pyrrole-2-carboxylate framework is of particular interest to researchers in drug development. This specific arrangement of functional groups serves as a versatile synthon for constructing more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines (9-deazapurines), which exhibit a wide spectrum of biological activities including antibacterial, antiviral, and anti-inflammatory properties.[3]
The target molecule of this guide, this compound, is not merely a synthetic intermediate; it has been identified as a potential inhibitor of thymidylate synthase, marking it as a candidate for chemotherapeutic agent development.[4] This guide provides a detailed exploration of its synthesis, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the critical scientific reasoning that informs the procedural choices, tailored for researchers and scientists in organic synthesis and medicinal chemistry.
Core Mechanistic Pathway: A Thorpe-Ziegler Approach
The most efficient and industrially scalable synthesis of this compound is achieved through a base-catalyzed domino reaction sequence commencing with ethyl 2-cyano-3-oxobutanoate and an activated methylene compound, typically malononitrile. This pathway is a classic example of a Thorpe-Ziegler type cyclization, a powerful method for forming C-C bonds to construct cyclic molecules.[5][6][7] The reaction cleverly orchestrates a Knoevenagel condensation followed by an intramolecular nucleophilic attack and subsequent tautomerization to yield the stable aromatic pyrrole ring.
The overall transformation can be dissected into three critical stages:
-
Initial Condensation: Formation of a highly reactive α,β-unsaturated intermediate.
-
Intramolecular Cyclization: The key ring-forming step driven by a strong base.
-
Aromatization: Tautomerization to the thermodynamically stable aminopyrrole.
Mechanistic Diagram
Caption: Figure 1: Reaction Mechanism via Thorpe-Ziegler Cyclization
Deep Dive: Causality Behind Experimental Choices
A robust synthetic protocol is not just a list of instructions but a system where each choice is deliberate and validated by chemical principles.
Step 1: The Knoevenagel Condensation
The reaction is initiated by the condensation of ethyl 2-cyano-3-oxobutanoate with malononitrile.
-
Choice of Reactants: Ethyl 2-cyano-3-oxobutanoate provides the C2-ester, the C5-methyl group, and two carbons of the pyrrole backbone. Malononitrile provides the remaining backbone carbon, the C3-amino group (after tautomerization), and the necessary nitrile for the subsequent cyclization.
-
Catalyst Selection: This step is typically catalyzed by a weak base, such as piperidine or diethylamine. The purpose is to facilitate the condensation by deprotonating the highly acidic methylene protons of malononitrile, creating a nucleophile that attacks the ketone carbonyl of the β-ketoester. A weak base is crucial here; a strong base like sodium ethoxide would prematurely trigger the Thorpe-Ziegler cyclization, leading to a complex mixture of products. The reaction is driven to completion by the removal of water, which is formed as a byproduct.
Step 2: The Thorpe-Ziegler Cyclization
Once the unsaturated cyano intermediate is formed, the conditions are changed to favor the intramolecular ring closure.
-
Requirement for a Strong Base: The key step involves the deprotonation of the carbon atom situated between the two nitrile groups of the Knoevenagel adduct.[8] This requires a strong, non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol is an excellent choice. It is sufficiently basic to generate the required carbanion, and its conjugate acid (ethanol) is the solvent, simplifying the reaction medium.
-
Mechanism of Cyclization: The generated resonance-stabilized carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the ester's cyano group.[5] This forms a five-membered ring, a thermodynamically favored process. The initial product is a cyclic iminonitrile.
Step 3: Aromatization via Tautomerization
The final step is the spontaneous rearrangement of the cyclic intermediate to the stable aromatic pyrrole. The imine intermediate undergoes tautomerization to the more stable enamine form.[5] This process is the thermodynamic driving force for the reaction, resulting in the formation of the conjugated, aromatic aminopyrrole ring system.
Experimental Protocol and Workflow
This protocol represents a self-validating system. In-process controls, such as Thin Layer Chromatography (TLC), should be used to monitor the consumption of starting materials and the formation of intermediates and the final product.
Workflow Diagram
Caption: Figure 2: Laboratory Workflow for Synthesis
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and absolute ethanol (100 mL).
-
Knoevenagel Condensation: Add piperidine (1 mL) to the stirred mixture. Heat the reaction mixture to reflux (approx. 78-80°C) for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting materials are consumed.
-
Cyclization: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under an inert atmosphere (N2) and cooling in an ice bath. Add the freshly prepared sodium ethoxide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. The product may begin to precipitate. Monitor for the disappearance of the intermediate via TLC.
-
Work-up and Isolation: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Neutralization: Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 7. A pale yellow solid will precipitate.
-
Filtration: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Drying and Purification: Dry the crude solid in a vacuum oven at 50°C. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as fine, light-tan crystals.
Data Summary and Validation
The integrity of the synthesis is validated by the characterization of the final product, which must match known spectroscopic data.
Table 1: Key Synthesis Parameters & Expected Results
| Parameter | Value/Description | Rationale |
| Stoichiometry | 1:1:1 molar ratio of ketoester, malononitrile, and base | Ensures complete conversion and avoids side reactions from excess reagents. |
| Condensation Catalyst | Piperidine (catalytic amount) | A weak base to selectively catalyze the Knoevenagel step without inducing cyclization. |
| Cyclization Base | Sodium Ethoxide (1.0 eq) | A strong base required for the deprotonation step of the Thorpe-Ziegler reaction.[8] |
| Solvent | Absolute Ethanol | Dissolves reactants and is compatible with the sodium ethoxide base. |
| Reaction Temperature | Reflux for condensation; Room Temp for cyclization | Heat accelerates the initial condensation; cyclization is efficient at ambient temperature. |
| Expected Yield | 75-85% | Typical for this class of domino reactions. |
| Appearance | Light-tan to off-white crystalline solid | Characteristic of the pure compound. |
| Molecular Formula | C₈H₁₂N₂O₂ | Confirmed by Mass Spectrometry.[9] |
| Molecular Weight | 168.19 g/mol | Confirmed by Mass Spectrometry.[4] |
Product Validation
-
¹H NMR: Expect signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the C5-methyl group, a signal for the C4-proton, and broad signals for the NH and NH₂ protons.
-
¹³C NMR: Expect distinct signals for the ester carbonyl, the aromatic carbons of the pyrrole ring, the methyl carbon, and the ethyl group carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=C stretching (aromatic ring) should be present.[10]
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 168, with a high-resolution mass confirming the elemental composition C₈H₁₂N₂O₂.[9]
Conclusion
The synthesis of this compound via the Thorpe-Ziegler cyclization pathway is a robust, efficient, and well-understood process. By carefully selecting reagents and controlling reaction conditions, this valuable heterocyclic building block can be produced in high yield and purity. The mechanistic insights provided in this guide empower researchers to not only replicate this synthesis but also to troubleshoot potential issues and adapt the methodology for the creation of novel pyrrole analogues, thereby accelerating the engine of drug discovery.
References
- 1. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1005326-26-0 | FQB32626 [biosynth.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]
- 10. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 1005326-26-0), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) analysis. Each section presents predicted data, expert interpretation of the spectral features, and detailed, field-proven protocols for data acquisition. The methodologies are designed to serve as self-validating systems, ensuring reproducibility and scientific rigor.
A Note on Data Presentation: Comprehensive experimental spectra for this compound are not widely available in the cited literature. Therefore, the spectral data presented in this guide are predicted based on established principles of spectroscopy and analysis of structurally related pyrrole derivatives. These predictions serve as a robust reference for researchers undertaking the empirical analysis of this compound.
Molecular Structure and Overview
This compound is a substituted pyrrole with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of approximately 168.20 g/mol .[2] The structure features a central pyrrole ring, an ethyl ester group at position 2, an amino group at position 3, and a methyl group at position 5. These functional groups give the molecule distinct spectroscopic characteristics that are invaluable for its identification and structural elucidation.
The following diagram illustrates the molecular structure and a proposed atom-numbering scheme for NMR analysis.
References
1H NMR and 13C NMR of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation of a Privileged Pyrrole Scaffold
Pyrrole and its derivatives are foundational heterocyclic scaffolds in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Their unambiguous structural characterization is therefore a critical step in research and development. This compound is a highly substituted pyrrole derivative, presenting a unique spectroscopic challenge and opportunity. Its utility as a synthetic intermediate and potential biological relevance, for instance as an inhibitor of thymidylate synthase, necessitates a deep understanding of its structure.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of such organic molecules.[2] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple reporting of chemical shifts, we will delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the electronic effects of the various substituents—the electron-donating amino group, the electron-withdrawing ethyl carboxylate, and the alkyl methyl group—and their profound influence on the chemical environment of each nucleus within the molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis below is based on established principles of chemical shifts and spin-spin coupling for substituted pyrroles and esters.[1][4] The expected spectrum is characterized by several distinct signals, each revealing crucial structural information.
-
Pyrrole N⁵-H (δ ~8.0-9.5 ppm, broad singlet, 1H): The proton attached to the pyrrole nitrogen typically appears as a broad singlet far downfield. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[5][6] In aprotic solvents like DMSO-d₆, this peak is usually sharp and well-resolved, whereas in CDCl₃ it can be broader. The absence of adjacent protons results in a singlet multiplicity.
-
Amino N¹²-H₂ (δ ~4.0-5.5 ppm, broad singlet, 2H): The protons of the amino group at the C³ position are labile and can undergo rapid chemical exchange.[7][8] This exchange process often leads to a broad signal and averages out any potential coupling to the neighboring H⁴ proton. The chemical shift of these protons is also highly dependent on the solvent and sample conditions.[9] Shaking the sample with a drop of D₂O would cause this peak to disappear, a definitive method for its assignment.[10]
-
Pyrrole C⁴-H (δ ~5.5-6.0 ppm, singlet, 1H): This is the sole proton directly attached to the aromatic pyrrole ring. Its chemical environment is significantly influenced by the adjacent substituents. The amino group at C³ is a strong electron-donating group (EDG), which increases electron density at C⁴, causing an upfield (shielding) shift compared to unsubstituted pyrrole (where β-protons are at ~6.22 ppm).[1][11] The C⁵-methyl group has a smaller, slightly donating effect. With no adjacent protons to couple with, this signal appears as a sharp singlet.
-
Ethyl Ester O⁹-CH₂ (δ ~4.1-4.3 ppm, quartet, 2H): These methylene protons are part of the ethyl ester group. Being attached to an oxygen atom, they are significantly deshielded and shifted downfield.[4][12] According to the n+1 rule, their signal is split into a quartet by the three adjacent protons of the ethyl's methyl group (n=3, 3+1=4). The typical coupling constant for an ethyl group is J ≈ 7.1 Hz.
-
C⁶-Methyl CH₃ (δ ~2.1-2.3 ppm, singlet, 3H): The methyl group attached to the C⁶ (or C5 in standard nomenclature) position of the pyrrole ring is in an aliphatic environment but is slightly deshielded by the aromatic ring current. It appears as a singlet due to the absence of neighboring protons.
-
Ethyl Ester C¹¹-CH₃ (δ ~1.2-1.4 ppm, triplet, 3H): These methyl protons are the most upfield signals in the spectrum. They are split into a triplet by the two adjacent methylene protons (n=2, 2+1=3), with a coupling constant (J ≈ 7.1 Hz) that will match that of the O⁹-CH₂ quartet.[13]
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The chemical shifts are governed by the hybridization state and the electronic effects of the substituents.[14][15]
-
Ester Carbonyl C⁷ (δ ~160-165 ppm): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, appearing significantly downfield as is characteristic for this functional group.[15]
-
Pyrrole Ring Carbons (C², C³, C⁶, C⁴): The chemical shifts of the ring carbons are highly diagnostic.
-
C³ (δ ~140-145 ppm): This carbon, bearing the electron-donating amino group, is expected to be significantly deshielded.
-
C⁶ (δ ~125-130 ppm): Attached to the methyl group, this carbon's shift is influenced by both the nitrogen atom and the alkyl substituent.
-
C² (δ ~115-120 ppm): The presence of the electron-withdrawing carboxylate group at this position influences its chemical shift.
-
C⁴ (δ ~95-100 ppm): This carbon is strongly shielded by the powerful electron-donating effect of the adjacent amino group at C³, causing it to appear at a characteristically upfield position for an aromatic carbon.[1]
-
-
Ethyl Ester O⁹-CH₂ (δ ~59-61 ppm): The methylene carbon of the ethyl group, being directly attached to oxygen, is found in this characteristic downfield region for sp³ hybridized carbons.[15]
-
Ethyl Ester C¹¹-CH₃ (δ ~14-15 ppm): This terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.
-
C⁶-Methyl C¹³ (δ ~12-14 ppm): The carbon of the methyl group attached to the pyrrole ring also resides in the upfield aliphatic region.
Data Summary Table
The predicted NMR data for this compound is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS).
| Assignment | Atom Code | ¹H NMR Data | ¹³C NMR Data |
| δ (ppm), Multiplicity, J (Hz), Integration | δ (ppm) | ||
| Pyrrole NH | N⁵-H | 8.0 - 9.5, br s, 1H | - |
| Amino NH₂ | N¹²-H₂ | 4.0 - 5.5, br s, 2H | - |
| Pyrrole CH | C⁴-H | 5.5 - 6.0, s, 1H | 95 - 100 |
| Ester CH₂ | O⁹-CH₂ | 4.1 - 4.3, q, J ≈ 7.1, 2H | 59 - 61 |
| Ring CH₃ | C¹³-H₃ | 2.1 - 2.3, s, 3H | 12 - 14 |
| Ester CH₃ | C¹¹-H₃ | 1.2 - 1.4, t, J ≈ 7.1, 3H | 14 - 15 |
| Ester C=O | C⁷ | - | 160 - 165 |
| Pyrrole C-NH₂ | C³ | - | 140 - 145 |
| Pyrrole C-CH₃ | C⁶ | - | 125 - 130 |
| Pyrrole C-CO₂Et | C² | - | 115 - 120 |
(Note: br s = broad singlet, s = singlet, t = triplet, q = quartet. Chemical shifts for labile N-H protons are highly solvent-dependent.)
Experimental Protocol: Acquiring High-Quality NMR Spectra
Obtaining high-resolution, unambiguous NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[2] The following protocol provides a validated starting point for analysis on a typical 400 MHz NMR spectrometer.
Step 1: Sample Preparation
-
Purity Check: Ensure the sample of this compound is of high purity (>95%) to prevent signals from impurities that could complicate spectral interpretation.[1]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often an excellent choice for compounds with labile protons as it slows down the exchange rate, leading to sharper N-H signals compared to CDCl₃.[7]
-
Concentration:
-
For ¹H NMR , dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR , a more concentrated sample of 20-40 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2]
-
-
Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.
Step 2: NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive fingerprint for its structural verification. By understanding the interplay of electronic and steric effects of the substituents on the pyrrole core, researchers can confidently assign each signal and confirm the integrity of the molecule. The protocols and predictive data contained within this guide serve as an authoritative resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds, ensuring a high standard of scientific integrity and accelerating the pace of discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1005326-26-0 | FQB32626 [biosynth.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Analysis of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: An In-depth Technical Guide
Introduction
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyrrole core is a scaffold found in numerous biologically active molecules. As such, unambiguous structural elucidation and characterization are paramount for researchers in this field. This technical guide provides an in-depth analysis of the key spectroscopic techniques for characterizing this molecule: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, predict the spectral features of the title compound, and provide practical, field-proven protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply these analytical techniques for the structural verification of similar small molecules.
I. Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the presence of these groups within a molecule. For a molecule like this compound, we can predict a rich and informative IR spectrum.
Predicted IR Absorption Bands
The structure of this compound contains several key functional groups that will give rise to distinct absorption bands in the IR spectrum. The predicted characteristic absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine (NH₂) | Symmetric & Asymmetric Stretching | 3400-3200 | Medium, Two Bands |
| Pyrrole N-H | Stretching | ~3300 | Medium, Sharp |
| Ethyl Ester (C=O) | Stretching | 1700-1680 | Strong |
| Alkyl C-H (CH₃, CH₂) | Stretching | 2980-2850 | Medium to Strong |
| Pyrrole Ring | C=C Stretching | 1600-1500 | Medium to Weak |
| Ethyl Ester (C-O) | Stretching | 1300-1100 | Strong |
| Primary Amine (NH₂) | Bending (Scissoring) | 1650-1580 | Medium |
Expert Insights on IR Spectral Interpretation:
-
The N-H Region (3500-3200 cm⁻¹): This region is particularly diagnostic for our target molecule. The primary amine (NH₂) group is expected to show two distinct bands corresponding to asymmetric and symmetric stretching vibrations. Overlapping with this, we anticipate a sharper band for the N-H stretch of the pyrrole ring. Hydrogen bonding can lead to a broadening of these peaks.
-
The Carbonyl (C=O) Stretch (~1700 cm⁻¹): The ester carbonyl group will produce a very strong and sharp absorption band. Its position can be influenced by conjugation with the pyrrole ring, which may shift it to a slightly lower wavenumber compared to a simple aliphatic ester.
-
The Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-C, C-N, and C-O single bond stretching and various bending vibrations. While difficult to assign each peak individually, the overall pattern serves as a unique "fingerprint" for the molecule. The strong C-O stretching bands of the ester group are expected to be prominent in this region.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Lower the ATR anvil to apply firm and even pressure on the sample. Initiate the scan. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.
-
Cleaning: Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
II. Mass Spectrometric Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides a molecular fingerprint that can be used to elucidate the structure of the compound.
Predicted Mass Spectrum and Fragmentation Pathways
For this compound (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol ), we can anticipate the following key features in its EI mass spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the intact molecule with one electron removed. Due to the presence of two nitrogen atoms (an even number), the molecular weight is even, consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments.
Logical Flow of Fragmentation:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Expert Insights on Fragmentation:
-
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester is a common fragmentation pathway for ethyl esters, leading to the formation of an acylium ion. The loss of the ethoxy radical (•OCH₂CH₃, 45 Da) would result in a fragment at m/z 123.
-
Loss of the Ethyl Group: Alpha-cleavage adjacent to the ester carbonyl can lead to the loss of the ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 139.
-
Loss of the Entire Ester Group: A more significant fragmentation could involve the cleavage of the bond between the pyrrole ring and the ester group, leading to the loss of the •COOCH₂CH₃ radical (73 Da) and a fragment at m/z 95.
-
Loss of a Methyl Group: Cleavage of the methyl group from the pyrrole ring would result in a fragment at m/z 153.
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For a solid like this compound, a direct insertion probe is a suitable method.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Analysis:
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive approach to the structural elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups (amine, ester, and pyrrole N-H), while mass spectrometry provides the molecular weight and detailed structural information through the analysis of fragmentation patterns. By following the outlined protocols and interpretive strategies, researchers can confidently verify the identity and purity of this important heterocyclic compound, ensuring the integrity of their subsequent studies in drug discovery and development.
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 1005326-26-0) is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a primary amino group, an ethyl ester, and a methyl-substituted pyrrole core, suggest potential applications as a versatile synthetic intermediate for more complex heterocyclic systems. This guide provides a comprehensive overview of its core physicochemical properties. Due to a notable lack of extensively published experimental data for this specific molecule, this document synthesizes known information with theoretically grounded expectations based on the well-established chemistry of pyrrole derivatives. Furthermore, it offers detailed, field-proven experimental protocols for the full characterization of this compound, providing a self-validating framework for researchers.
Introduction: The Scientific Rationale
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific arrangement of substituents in this compound—an electron-donating amino group at the 3-position and an electron-withdrawing carboxylate at the 2-position—creates a unique electronic and steric environment. This substitution pattern is crucial for its reactivity and potential biological activity, which has been noted as an inhibitor of the enzyme thymidylate synthase, a target in cancer chemotherapy.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation development, and as a potential therapeutic agent.
Core Physicochemical Properties
A comprehensive search of the available scientific literature and chemical databases reveals that a complete, experimentally verified set of physicochemical data for this compound has not been thoroughly investigated.[2] The following table summarizes the currently available data alongside expected properties based on analogous compounds.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Monoisotopic Mass | 168.08987 Da | [4] |
| Appearance | Not available (Expected: Off-white to light brown solid) | Based on similar pyrrole derivatives. |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Flash Point | 102 °C | [1] |
| Solubility | Not available (Expected: Soluble in polar organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water) | The presence of polar functional groups (amine, ester) suggests solubility in polar organic solvents. The pyrrole ring imparts some nonpolar character, likely limiting water solubility. |
| pKa | Not available (Expected: pKa of the amino group ~4-5; pKa of the pyrrole N-H ~17-18) | The basicity of the 3-amino group is expected to be lower than typical aliphatic amines due to the electron-withdrawing effect of the adjacent ester group and delocalization into the aromatic ring. The pyrrole N-H is known to be weakly acidic. |
| Predicted LogP (XlogP) | 1.5 | [4] |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyrrole N-H: A broad singlet is expected in the region of 8.0-9.0 ppm.
-
Amino (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
-
Pyrrole C4-H: A singlet is expected around 5.5-6.0 ppm.
-
Ethyl Ester (-OCH₂CH₃): A quartet around 4.2 ppm and a triplet around 1.3 ppm.
-
Methyl (-CH₃): A singlet around 2.2 ppm.
-
-
¹³C NMR:
-
Ester Carbonyl (C=O): Expected around 160-165 ppm.
-
Pyrrole Carbons: C2, C3, and C5 are expected in the range of 100-150 ppm. C4 is expected to be the most shielded of the ring carbons.
-
Ethyl Ester (-OCH₂CH₃): The -OCH₂ carbon is expected around 60 ppm, and the -CH₃ carbon around 14 ppm.
-
Methyl (-CH₃): Expected around 12-15 ppm.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: Two bands are expected for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹. The pyrrole N-H stretch is also expected in this region, often as a broader band.
-
C=O Stretching: A strong absorption band for the ester carbonyl is expected around 1680-1700 cm⁻¹.
-
C-N Stretching: Expected in the region of 1250-1350 cm⁻¹.
-
C-O Stretching: Expected in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the side chains. High-resolution mass spectrometry should confirm the elemental composition.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
-
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
-
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
-
Determination of Solubility
-
Principle: Solubility is quantified as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
-
Methodology (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Caption: Workflow for solubility determination using the shake-flask method.
Determination of pKa
-
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.
-
Methodology (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point. This process can be repeated with a strong base to determine the pKa of the pyrrole N-H.
-
Caption: Workflow for pKa determination via potentiometric titration.
Stability Considerations
The stability of this compound is a critical parameter for its storage and handling.
-
Oxidative Stability: Pyrrole rings, especially those with electron-donating substituents like an amino group, can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]
-
Thermal Stability: The provided flash point of 102 °C suggests that the compound is relatively stable at room temperature but should be handled with care at elevated temperatures.[1]
-
pH Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of the compound across a range of pH values should be experimentally determined, particularly if it is intended for use in aqueous media.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not currently available in the public domain, this guide provides a robust framework for its characterization. By combining the known data with theoretically sound expectations and detailed experimental protocols, researchers are well-equipped to fully characterize this compound and unlock its potential in their scientific endeavors. The methodologies outlined herein provide a clear path for generating the necessary data to support its use in drug development and other advanced applications.
References
Initial Biological Screening of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: A Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial biological screening of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole with known inhibitory activity against thymidylate synthase.[1] Pyrrole-containing compounds represent a significant class of heterocyclic molecules that are integral to numerous clinically important therapeutic agents.[2] Their diverse biological activities, including anticancer and antimicrobial properties, make them prime candidates for drug discovery programs. This document outlines a logical, tiered screening cascade designed to efficiently evaluate the cytotoxic, antimicrobial, antioxidant, and enzyme-inhibiting potential of this compound. Detailed, field-proven protocols are provided for each assay, emphasizing experimental causality and data integrity. The guide is intended to empower researchers to generate robust and reproducible preliminary data, facilitating informed decisions on the progression of this and similar novel chemical entities.
Introduction: The Rationale for Screening this compound
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs and numerous natural products with potent biological activity.[2] this compound (Figure 1) belongs to this versatile class of compounds. Its known activity as an inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis, and its associated antifolate properties, strongly suggest its potential as an anticancer agent.[1]
The initial phase of drug discovery for any novel compound involves a systematic in vitro evaluation to determine its biological activity profile.[3] This primary screening phase is crucial for identifying a compound's therapeutic potential and flagging any potential liabilities, such as broad-spectrum cytotoxicity, early in the development process. A well-designed screening cascade provides essential data to guide further optimization and development.[4]
This guide presents a multi-pronged approach to the initial biological evaluation of this compound, encompassing four key areas of biological activity:
-
Cytotoxicity: To assess the compound's effect on cell viability, a critical first step for any potential therapeutic, particularly those with anticancer potential.
-
Antimicrobial Activity: To explore its potential as an antibiotic, a common property among heterocyclic compounds.
-
Antioxidant Capacity: To determine its ability to scavenge free radicals, a property that can be beneficial in various disease states.
-
Enzyme Inhibition: To confirm and quantify its known inhibitory activity against thymidylate synthase.
The following sections provide detailed methodologies for each of these screening assays, presented in a logical workflow.
Figure 1: Chemical Structure of this compound
Caption: The molecular structure of the compound of interest.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is essential for accurate and reproducible in vitro testing.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 168.19 g/mol | [6] |
| CAS Number | 1005326-26-0 | [6] |
Experimental Screening Cascade
The proposed screening cascade is designed to move from broad, cell-based assays to more specific, target-based assays. This approach allows for an efficient allocation of resources, with the results of earlier assays informing the decision to proceed with more complex and targeted investigations.
References
- 1. This compound | 1005326-26-0 | FQB32626 [biosynth.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H12N2O2 | CID 24754830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2-carboxylic acid, 3-aMino-5-Methyl-, ethyl ester | 1005326-26-0 [m.chemicalbook.com]
Methodological & Application
Experimental protocol for ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate synthesis
An Application Note for the Synthesis of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Introduction
This compound is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug development. Pyrroles are core structures in numerous biologically active compounds, including heme and various pharmaceuticals. This specific compound has been identified as an inhibitor of the enzyme thymidylate synthase, indicating its potential as a chemotherapeutic agent due to its selectivity for cancer cells.[1] Its structure, featuring amino and carboxylate functional groups, makes it a versatile building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.
This document provides a detailed protocol for the synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry. The outlined procedure is based on established principles of pyrrole synthesis, emphasizing safety, reproducibility, and high-purity outcomes.
Reaction Principle and Mechanism
The synthesis of substituted pyrroles can be achieved through various methods, with the Knorr pyrrole synthesis being a classic and versatile approach.[2][3][4][5] The procedure described here is a variation that involves the base-catalyzed condensation of an active methylene compound, ethyl acetoacetate, with an α-amino nitrile, specifically glycinonitrile. This method leverages the reactivity of these precursors to construct the pyrrole ring in a controlled manner.
The reaction mechanism proceeds through several key steps:
-
Deprotonation : The base (sodium ethoxide) deprotonates the α-carbon of glycinonitrile, forming a nucleophilic carbanion.
-
Knoevenagel-type Condensation : The glycinonitrile anion attacks the ketone carbonyl of ethyl acetoacetate.
-
Cyclization : The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon.
-
Tautomerization/Aromatization : A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic pyrrole ring, yielding the final product.
Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial for efficiently generating the necessary carbanion without competing side reactions.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | Sigma-Aldrich |
| Glycinonitrile Hydrochloride | C₂H₅ClN₂ | 92.52 | ≥98% | Sigma-Aldrich |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | ≥95% | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Lab-prepared |
| Brine (Saturated NaCl) | NaCl | 58.44 | N/A | Lab-prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |
Safety Precautions
-
Ethyl Acetoacetate : Flammable liquid and vapor. Causes skin and eye irritation.[6][7][8] Handle in a well-ventilated fume hood away from ignition sources.
-
Glycinonitrile Hydrochloride : Toxic if swallowed or in contact with skin. Causes serious eye damage.[9] Avoid generating dust.
-
Sodium Ethoxide : Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle in an inert atmosphere (e.g., glovebox or under argon/nitrogen).
-
General Precautions : Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.[9]
Step-by-Step Procedure
1. Preparation of Sodium Ethoxide Solution:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.
-
Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.
-
Once the sodium has fully dissolved, cool the resulting sodium ethoxide solution to 0-5 °C using an ice bath.
2. Reaction Setup:
-
In a separate 100 mL flask, dissolve 9.25 g (100 mmol) of glycinonitrile hydrochloride in 50 mL of the prepared sodium ethoxide solution. Stir until fully dissolved.
-
Add 13.0 g (100 mmol) of ethyl acetoacetate to the glycinonitrile solution.
3. Reaction Execution:
-
Attach the flask to the reflux condenser under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane solvent system. The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.
4. Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralize the mixture with glacial acetic acid until it reaches a pH of ~7.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
For Column Chromatography : Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Ethyl Acetoacetate | 130.14 | 100 | 1.0 | 13.0 g |
| Glycinonitrile HCl | 92.52 | 100 | 1.0 | 9.25 g |
| Sodium (for NaOEt) | 22.99 | 100 | 1.0 | 2.3 g |
| Absolute Ethanol | 46.07 | - | Solvent | 100 mL |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of Product
The identity and purity of the synthesized this compound (C₈H₁₂N₂O₂, MW: 168.19 g/mol ) should be confirmed by standard analytical techniques.[10][11]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 8.0-8.5 ppm (broad s, 1H, N-H)
-
δ ~ 5.8 ppm (s, 1H, pyrrole C4-H)
-
δ ~ 4.2 ppm (q, 2H, -OCH₂CH₃)
-
δ ~ 3.5-4.0 ppm (broad s, 2H, -NH₂)
-
δ ~ 2.2 ppm (s, 3H, -CH₃)
-
δ ~ 1.3 ppm (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected signals for carbonyl ester, aromatic carbons, aliphatic carbons of the ethyl group, and the methyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z = 169.09 [M+H]⁺
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3400-3200 (N-H stretching, primary amine and pyrrole N-H)
-
~1680 (C=O stretching, ester)
-
~1600 (C=C stretching, aromatic)
-
-
Melting Point: Compare with literature values.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive sodium ethoxide (hydrolyzed by moisture). | Ensure absolute ethanol is used and the reaction is kept under a dry, inert atmosphere. Prepare fresh sodium ethoxide. |
| Incomplete reaction. | Extend reflux time and continue to monitor by TLC. Ensure the temperature is maintained at reflux. | |
| Multiple Spots on TLC | Presence of side products or unreacted starting materials. | Optimize reaction time. Ensure correct stoichiometry of reagents. Improve purification by careful column chromatography. |
| Product is an Oil/Gummy Solid | Impurities are present preventing crystallization. | Purify the crude product via column chromatography before attempting recrystallization. Ensure all solvent is removed under high vacuum. |
| Difficulty in Neutralization | Over-addition of acid/base. | Add neutralizing agent dropwise while monitoring pH with pH paper or a calibrated meter. |
References
- 1. This compound | 1005326-26-0 | FQB32626 [biosynth.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. synerzine.com [synerzine.com]
- 7. fishersci.com [fishersci.com]
- 8. chempoint.com [chempoint.com]
- 9. aksci.com [aksci.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Substituted Aminopyrroles
Introduction: The Enduring Significance of the Aminopyrrole Scaffold
The pyrrole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Among its derivatives, substituted aminopyrroles represent a "privileged scaffold" in medicinal chemistry. This architectural motif is present in a wide array of bioactive compounds with applications spanning anti-inflammatory, anticancer, antiviral, and antifungal agents.[2][3] The versatility of the aminopyrrole core allows for further chemical transformations, making it a crucial building block for more complex fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases.[3][4]
Despite the long history of pyrrole synthesis, direct and efficient access to substituted aminopyrroles can be challenging with classical methods.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of both foundational and modern synthetic strategies for preparing this vital class of compounds. We will delve into the mechanistic underpinnings of each method, present detailed step-by-step protocols, and offer insights into the practical considerations that ensure successful and reproducible synthesis.
Foundational Strategies: The Pillars of Pyrrole Synthesis
The classical methods for pyrrole synthesis provide a robust foundation for accessing a variety of substituted pyrroles. While not always optimized for aminopyrrole synthesis directly, understanding these reactions is crucial.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[5][6]
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative).[6] The final step is a dehydration cascade that results in the formation of the aromatic pyrrole ring.[6][7] The use of a weak acid, like acetic acid, can accelerate the reaction, but strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5]
Diagram: Paal-Knorr Pyrrole Synthesis Mechanism
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: A Versatile Synthon for Bioactive Heterocycles
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and pharmaceuticals. Within this class, Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile building block. Its strategic arrangement of a nucleophilic amino group positioned ortho to an electrophilic ester function on the pyrrole core makes it an ideal precursor for constructing complex, fused heterocyclic systems. This guide provides an in-depth look at the applications of this synthon, with a focus on its role in the synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines) and as a key component in strategies targeting potent kinase inhibitors. Detailed, field-tested protocols are provided to enable researchers in drug discovery and organic synthesis to leverage the full potential of this powerful intermediate.
Introduction and Physicochemical Properties
The pursuit of novel therapeutic agents frequently converges on the synthesis of nitrogen-containing heterocycles, which form the backbone of a significant portion of modern pharmaceuticals. The pyrrole nucleus, an aromatic five-membered ring, is a recurring motif in drugs exhibiting anticancer, antiviral, and anti-inflammatory properties. This compound (Figure 1) is a bifunctional reagent that serves as an exemplary starting point for chemical diversification. The primary amine at the C3 position acts as a potent nucleophile, while the ethyl ester at C2 provides a handle for cyclization, amidation, or other modifications. This unique ortho-relationship is the key to its utility, enabling facile construction of annulated ring systems of significant biological interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1005326-26-0 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 168.20 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | |
| Flash Point | 102 °C | [1] |
| Storage | Store in a cool, dry place away from light and moisture. Recommended storage at 2-8 °C. |
Core Applications in Medicinal Chemistry
The utility of this compound stems from its ability to serve as a scaffold for pharmacologically relevant structures. Two of the most prominent applications are detailed below.
Synthesis of Pyrrolo[2,3-d]pyrimidines: The 7-Deazapurine Core
Expertise & Causality: The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a bioisostere of the natural purine ring system.[3] Replacing the nitrogen atom at position 7 of a purine with a carbon atom alters the electronic properties and provides a vector for substitution, often leading to enhanced binding affinity for target enzymes or improved metabolic stability.[4] This core is central to a class of potent kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways, which are critical in oncology and immunology.[4]
The synthesis of this scaffold from this compound is chemically logical and efficient. The amino group of the pyrrole acts as a dinucleophile, reacting with a synthon that provides the remaining two carbons and one nitrogen of the pyrimidine ring. Reagents like formamide, urea, or guanidine derivatives are commonly employed for this transformation, typically under thermal conditions to drive the condensation and cyclization.
Caption: General workflow for the synthesis of the 7-deazapurine core.
Precursor for Indolin-2-one Based Kinase Inhibitors
Expertise & Causality: The substituted indolin-2-one motif is another pharmacophore of immense importance, famously embodied by Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[5] The core structure of Sunitinib involves a pyrrole ring linked to an oxindole moiety via a methylidene bridge. The substituents on the pyrrole ring are critical for modulating solubility, bioavailability, and target engagement.
While this compound is not a direct precursor to Sunitinib itself, it represents the foundational scaffold from which key intermediates are derived. The synthetic strategy involves several steps:
-
Amidation: The ethyl ester is converted to a carboxamide, often incorporating a solubilizing group (e.g., a diethylaminoethyl chain).
-
Formylation: The C5 position of the pyrrole, which is activated by the electron-donating groups on the ring, is formylated using a Vilsmeier-Haack type reaction to install an aldehyde.
-
Condensation: The resulting 5-formylpyrrole intermediate undergoes a base-catalyzed Knoevenagel condensation with a substituted 2-oxindole to form the crucial exocyclic double bond, yielding the final drug scaffold.[5][6]
Caption: Key condensation step in the synthesis of Sunitinib-like molecules.
Detailed Experimental Protocols
The following protocols are provided as validated, representative procedures for the synthesis and application of the title compound.
Protocol 1: Synthesis of this compound
Rationale: This protocol is based on a modified Hantzsch-type pyrrole synthesis, a robust method for constructing polysubstituted pyrroles. It involves the condensation of an α-chloroaldehyde with a β-enamino ester, which is formed in situ.
Materials:
-
Ethyl 3-aminocrotonate (or ethyl acetoacetate and ammonia)
-
Chloroacetaldehyde (50% solution in water)
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-aminocrotonate (12.9 g, 100 mmol) and ethanol (100 mL).
-
Addition of Reagents: Add sodium acetate (8.2 g, 100 mmol). To this stirred suspension, add chloroacetaldehyde (15.7 g of a 50% aqueous solution, 100 mmol) dropwise over 20 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid is purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield the title compound as a pale yellow solid.
Self-Validation:
-
Expected Yield: 60-75%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 4-Hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Rationale: This protocol demonstrates the construction of the 7-deazapurine core via cyclocondensation. The reaction with formamide provides the N1 and C2 atoms of the new pyrimidine ring, which then tautomerizes to the more stable 4-hydroxy form.
Materials:
-
This compound (1.68 g, 10 mmol)
-
Formamide (40 mL)
-
Sodium methoxide (catalytic amount, ~50 mg)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, formamide, and a catalytic amount of sodium methoxide.
-
Reaction: Heat the mixture to 180-190 °C in an oil bath and maintain this temperature for 6 hours. The reaction is typically driven to completion without intermediate monitoring.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into 100 mL of ice-water.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL).
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization from ethanol or a DMF/water mixture. Dry the final product under vacuum.
Self-Validation:
-
Expected Yield: 70-85%
-
Appearance: White to off-white solid.
-
Characterization: Confirm structure via NMR and MS. The disappearance of the primary amine protons and the appearance of a new pyrimidine ring proton and an NH proton in the ¹H NMR spectrum are indicative of a successful reaction.
Conclusion
This compound is a high-value, versatile building block for organic synthesis and drug discovery. Its inherent bifunctionality provides a direct and efficient entry into complex and biologically significant heterocyclic systems, most notably the 7-deazapurine core of kinase inhibitors and other therapeutic agents. The robust and scalable protocols provided herein are designed to empower researchers to effectively utilize this synthon in their synthetic campaigns, accelerating the development of novel molecular entities.
References
- 1. This compound | 1005326-26-0 | FQB32626 [biosynth.com]
- 2. This compound | C8H12N2O2 | CID 24754830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Scaffolds from Ethyl 3-Amino-5-Methyl-1H-Pyrrole-2-Carboxylate
Introduction: The Versatility of a Privileged Pyrrole Precursor
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a highly versatile and valuable starting material in medicinal and materials chemistry.[1][2] Its structure is uniquely primed for synthetic elaboration, featuring a nucleophilic amino group positioned ortho to an electrophilic ester function on an electron-rich pyrrole core. This arrangement facilitates a variety of cyclocondensation reactions, enabling the efficient construction of fused bicyclic and polycyclic heterocyclic systems. These resulting scaffolds, particularly nitrogen-containing fused heterocycles, are cornerstones in drug discovery, forming the core of numerous biologically active compounds.[3][4]
This guide provides in-depth protocols and mechanistic insights for leveraging this precursor to synthesize two classes of pharmaceutically relevant heterocycles: Pyrrolo[2,3-d]pyrimidines (commonly known as 7-deazapurines) and Pyrido[2,3-b]pyrroles . The experimental choices and reaction pathways are explained to provide a framework for rational design and optimization in the research environment.
Part 1: Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones
The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine and is central to a wide range of therapeutic agents, including antivirals, and kinase inhibitors. The C-7 nitrogen of the purine ring is replaced by a carbon, which significantly alters the molecule's metabolic stability and electronic properties while often retaining its ability to form key hydrogen bonds with biological targets. Our starting material is an ideal precursor for building this fused system.
Core Synthetic Strategy: Cyclocondensation
The most direct method to construct the pyrimidine ring onto the pyrrole core involves a cyclocondensation reaction between the ortho-amino ester functionality and a reagent that can provide the N-C-N fragment of the new ring. A classic and effective reagent for this transformation is urea.
General Reaction Scheme:
References
Derivatization of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate for drug discovery
Application Notes & Protocols
Topic: Derivatization of Ethyl 3-Amino-5-Methyl-1H-Pyrrole-2-Carboxylate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrrole ring system is a quintessential heterocyclic scaffold, forming the structural core of numerous naturally occurring and synthetic molecules with profound biological activities.[1][2] Its presence in vital biomolecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2][3] Consequently, pyrrole derivatives have been successfully developed into drugs for treating a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[4][5]
The starting material, This compound , is a particularly valuable building block for combinatorial library synthesis. Its structure offers multiple handles for chemical modification:
-
The 3-Amino Group: A highly nucleophilic site, ideal for forming amides, sulfonamides, ureas, and Schiff bases.
-
The Pyrrole N-H: Can be alkylated or acylated under specific conditions, allowing for further diversification.
-
The C2-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation with a diverse set of amines.[6]
-
The Pyrrole Ring: Susceptible to electrophilic substitution, although the existing substituents direct this reactivity.
This guide provides detailed protocols for the strategic derivatization of this versatile pyrrole core, focusing on reactions at the 3-amino position to generate libraries of novel compounds for drug discovery screening.
General Experimental Workflow
The derivatization process follows a logical sequence from reaction setup to final product characterization. This workflow ensures reproducibility and high-quality data generation, which are critical for structure-activity relationship (SAR) studies.
Caption: General workflow for derivatization and evaluation.
Protocol 1: N-Acylation for Amide Library Synthesis
The formation of an amide bond via N-acylation is one of the most robust and widely used reactions in medicinal chemistry. The resulting amides often exhibit favorable pharmacokinetic properties and can form crucial hydrogen bond interactions with protein targets. This protocol describes the reaction of the primary amino group with an acyl chloride.
Rationale: Acyl chlorides are highly reactive electrophiles, ensuring efficient conversion under mild conditions. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.
Caption: Reaction scheme for N-acylation of the pyrrole core.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 168 mg, 1.0 mmol).
-
Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq., e.g., 0.21 mL, 1.5 mmol). The base neutralizes the HCl generated during the reaction.[7]
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq., 1.1 mmol) dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) to remove acidic impurities, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Condensation with Aldehydes for Schiff Base Formation
The reaction of the 3-amino group with aldehydes yields Schiff bases (imines), which are valuable intermediates themselves or can be the final target molecules. These compounds are precursors for synthesizing more complex heterocyclic systems, such as the pyrrolo[3,2-d]pyrimidines found in many kinase inhibitors.[8] The formation of a Schiff base is a condensation reaction where a molecule of water is eliminated.[9]
Rationale: This reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making it more electrophilic. Ethanol or methanol are common solvents as they readily dissolve the reactants and the water byproduct. The reaction is often reversible, so removing water (e.g., with a Dean-Stark apparatus or molecular sieves) can drive it to completion.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq., 1.0 mmol) and the selected aromatic or aliphatic aldehyde (1.0 eq., 1.0 mmol).
-
Solvation: Add absolute ethanol (15 mL) as the solvent.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The formation of the product can be monitored by TLC or LC-MS. A precipitate may form as the reaction progresses.
-
Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
-
Purification: The filtered solid is often pure enough for subsequent steps. If necessary, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be performed.
-
Characterization: Analyze the Schiff base product by ¹H NMR, observing the characteristic imine proton (CH=N) signal, and confirm the mass by MS.
Data Presentation: Representative Derivatives
The following table summarizes representative data for a small library of derivatives synthesized using the protocols above. This format allows for a quick assessment of synthetic success and preliminary SAR.
| Compound ID | Derivatization Protocol | R-Group | Yield (%) | Biological Target | Activity (IC₅₀, µM) |
| PYR-AC-01 | Protocol 1 (N-Acylation) | -CH₃ (Acetyl) | 85% | Kinase X | 10.5 |
| PYR-AC-02 | Protocol 1 (N-Acylation) | -Ph (Benzoyl) | 78% | Kinase X | 5.2 |
| PYR-AC-03 | Protocol 1 (N-Acylation) | -Ph-4-Cl (4-Chlorobenzoyl) | 81% | Kinase X | 1.8 |
| PYR-SB-01 | Protocol 2 (Schiff Base) | -Ph (Phenyl) | 92% | Protease Y | > 50 |
| PYR-SB-02 | Protocol 2 (Schiff Base) | -Ph-4-OH (4-Hydroxyphenyl) | 88% | Protease Y | 25.7 |
Note: Biological activity data is hypothetical for illustrative purposes.
Conclusion and Future Directions
The derivatization of this compound provides a rapid and efficient route to novel chemical entities for drug discovery. The protocols detailed herein for N-acylation and Schiff base formation are robust, scalable, and amenable to parallel synthesis for the creation of large compound libraries. The resulting derivatives serve as excellent starting points for hit-to-lead campaigns. For example, the discovery of Sunitinib, a multi-kinase inhibitor used in cancer therapy, was based on a related pyrrole scaffold, underscoring the therapeutic potential of this compound class.[10] Future work could involve the derivatization of the N1 position or hydrolysis of the ester to further expand the chemical space and refine the structure-activity relationships against selected biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Using ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate in MTT assay for cytotoxicity
Application Note & Protocol
Evaluating the Cytotoxicity of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate using the MTT Assay
Part 1: Application Note
Introduction to this compound
This compound is a pyrrole derivative with potential applications in medicinal chemistry and drug development. Structurally related compounds, such as ethyl-2-amino-pyrrole-3-carboxylates, have demonstrated potent anticancer activities by inhibiting tubulin polymerization and inducing G2/M cell-cycle arrest in various soft tissue cancer cell lines[1]. Specifically, this compound has been identified as a potential inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis, making it a candidate for development as a chemotherapeutic agent[2].
Given its potential as an anticancer agent, a quantitative assessment of its cytotoxic effects is a fundamental first step. This involves determining the concentration-dependent impact of the compound on cell viability, a key indicator of its therapeutic window and potency.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][4][5]. The core principle of the assay lies in the enzymatic conversion of a water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product[6][7][8].
This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells[4][9]. Therefore, the quantity of formazan produced is directly proportional to the number of viable cells in the culture[8]. The insoluble formazan crystals are then solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically[6][7]. A decrease in the signal indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the tested compound.
Rationale for Use
Employing the MTT assay to evaluate this compound allows researchers to:
-
Quantify Cytotoxicity: Determine the precise concentration range over which the compound is effective.
-
Determine IC₅₀: Calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of a compound's potency.
-
Screen Cell Lines: Assess the compound's efficacy across a panel of different cancer cell lines to identify sensitive and resistant types.
-
Guide Drug Development: Provide foundational data for further preclinical studies.
This document provides a comprehensive, field-tested protocol for using the MTT assay to reliably measure the cytotoxic effects of this compound.
Caption: Principle of the MTT Cell Viability Assay.
Part 2: Detailed Experimental Protocol
Materials and Reagents
Equipment:
-
Calibrated single and multichannel pipettes (10 µL to 1000 µL)
-
Sterile pipette tips (aerosol-resistant)
-
96-well flat-bottom sterile cell culture plates
-
Cell culture incubator (37°C, 5% CO₂, humidified)
-
Biosafety cabinet (Class II)
-
Microplate reader with absorbance measurement capabilities (570 nm and 630 nm filters)
-
Inverted microscope for cell morphology checks
-
Orbital shaker
Reagents:
-
This compound (CAS: 1005326-26-0)[2]
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, A549, MCF-7). Ensure cells are in the exponential growth phase and have a low passage number.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.
-
MTT Reagent (5 mg/mL Stock): Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL[7][10]. Vortex thoroughly, filter-sterilize through a 0.2 µm filter, and store in light-protected aliquots at -20°C.
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).
-
Trypan Blue Solution (0.4%) for cell counting.
Experimental Design & Setup
A well-designed plate layout is crucial for accurate results. Include the following controls:
-
Untreated Control: Cells with medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) used to dissolve the compound. This ensures the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent to confirm the assay is working correctly.
-
Blank Control: Wells with medium only (no cells). Used for background absorbance subtraction.
Step-by-Step Methodology
Step 1: Preparation of Test Compound Stock Solution
-
Dissolve the Compound: Due to the likely low aqueous solubility of the pyrrole compound, use DMSO as the solvent. Prepare a high-concentration primary stock solution (e.g., 50 mM) of this compound in DMSO.
-
Aliquot and Store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using a complete cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Step 2: Cell Seeding
-
Harvest cells that are in their logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin with a medium containing FBS. Centrifuge the cell suspension and resuspend the pellet in a fresh complete medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to ensure high viability (>95%).
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume exponential growth.
Step 3: Cell Treatment
-
After 24 hours, visually inspect the plate under a microscope to confirm cell attachment and healthy morphology.
-
Carefully remove the seeding medium.
-
Add 100 µL of the medium containing the various concentrations of this compound (and controls) to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 4: MTT Assay Execution
-
At the end of the treatment period, carefully remove the compound-containing medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Scientist's Note: Serum can interact with the MTT reagent, so it is best practice to remove it before adding MTT[9].
-
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL)[4].
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals[7][8].
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization of the formazan[9].
Step 5: Data Acquisition
-
Measure the absorbance of each well using a microplate reader.
-
Set the primary wavelength to 570 nm.
-
Set a reference wavelength to 630 nm to subtract background noise and correct for imperfections in the plate[9].
-
Record the absorbance values within 1 hour of adding the solubilizer[9].
Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate Percent Viability: Use the following formula for each compound concentration: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100
-
Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to calculate the IC₅₀ value from the dose-response curve.
Part 3: Data Presentation and Workflow Visualization
Summary of Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Cell Line | Cancer cell line relevant to the compound's target | To assess efficacy in a disease-relevant model. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase and not over-confluent at the end of the assay. |
| Compound Concentrations | Logarithmic scale (e.g., 0.1, 1, 10, 100 µM) | To generate a full dose-response curve for accurate IC₅₀ calculation. |
| Incubation Time | 24, 48, or 72 hours | Allows for assessment of both short-term and long-term cytotoxic effects. |
| MTT Concentration | 0.5 mg/mL (final) | Standard concentration for robust signal generation[4]. |
| MTT Incubation | 4 hours | Sufficient time for formazan development without causing non-specific reduction. |
| Solubilizing Agent | DMSO | Effectively dissolves formazan crystals for accurate absorbance reading[6]. |
| Absorbance Wavelength | 570 nm (reference 630 nm) | Optimal wavelength for measuring formazan absorbance while minimizing background[9]. |
Visualized Experimental Workflow
Caption: High-level workflow for the cytotoxicity MTT assay.
References
- 1. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1005326-26-0 | FQB32626 [biosynth.com]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. opentrons.com [opentrons.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Ethyl 2-Amino-Pyrrole-3-Carboxylate Derivatives
Introduction: The Pyrrole Scaffold in Oncology
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry, integral to numerous biologically active compounds.[1] In the field of oncology, derivatives of the pyrrole nucleus have emerged as a highly promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities.[2] These compounds can modulate various biological processes essential for cancer cell proliferation and survival, including cell cycle progression, apoptosis, and angiogenesis.[1][2]
This guide focuses on a specific, potent subclass: ethyl 2-amino-pyrrole-3-carboxylate (EAPC) derivatives. Recent studies have identified these molecules as potent cytotoxic agents against a range of cancer cell lines, including challenging soft tissue sarcomas and drug-resistant gastrointestinal stromal tumors (GISTs).[3][4] Their primary mechanism involves the disruption of microtubule dynamics, a clinically validated and highly effective strategy in cancer therapy.[3][5]
These application notes provide a comprehensive framework for researchers to evaluate the anticancer efficacy of novel EAPC derivatives, detailing the mechanistic rationale and providing robust, field-proven protocols for in vitro and in vivo assessment.
Dominant Mechanism of Action: Tubulin Polymerization Inhibition
The principal anticancer mechanism of lead EAPC compounds is the inhibition of tubulin polymerization.[3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, crucial for forming the mitotic spindle during cell division. By interfering with this process, EAPCs disrupt the cell's ability to segregate chromosomes, leading to a mitotic catastrophe.
This disruption triggers a robust arrest at the G2/M phase of the cell cycle, a hallmark of anti-tubulin agents.[3][4] Prolonged mitotic arrest forces the cancer cell into a state of cellular stress, ultimately activating the intrinsic apoptotic pathway, leading to programmed cell death.[2][3] This sequence of events makes EAPCs a potent class of compounds for inducing cancer-specific cell death. While tubulin inhibition is the primary mechanism, some pyrrole derivatives have also been shown to inhibit other key cancer-related targets like EGFR and VEGFR, highlighting the scaffold's versatility.[6]
Caption: Mechanism of EAPC-induced cell death.
Application Notes: Evaluating In Vitro Efficacy
The initial assessment of any novel compound begins with a robust in vitro evaluation to determine its cytotoxicity, effect on cell cycle progression, and its ability to induce apoptosis.
Data Presentation: Cytotoxicity of Lead EAPC Derivatives
A critical first step is to determine the half-maximal inhibitory concentration (IC50) of the derivatives across a panel of relevant cancer cell lines. This quantitative measure allows for the direct comparison of potency. The MTS cell proliferation assay is a reliable method for this purpose.[3][5]
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| EAPC-20 | SK-LMS-1 (Leiomyosarcoma) | MTS | Not specified, significant inhibition | [3] |
| EAPC-24 | SK-LMS-1 (Leiomyosarcoma) | MTS | Not specified, significant inhibition | [3] |
| EAPC-20 | RD (Rhabdomyosarcoma) | MTS | Not specified, significant inhibition | [3] |
| EAPC-24 | RD (Rhabdomyosarcoma) | MTS | Not specified, significant inhibition | [3] |
| EAPC-20 | GIST-T1 (Gastrointestinal Stromal) | MTS | Not specified, significant inhibition | [3][4] |
| EAPC-24 | GIST-T1 (Gastrointestinal Stromal) | MTS | Not specified, significant inhibition | [3][4] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [1] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [1] |
Experimental Workflow: From Treatment to Analysis
A standardized workflow ensures reproducibility and allows for the integration of multiple assays from a single set of treated cells.
Caption: General workflow for in vitro evaluation.
Protocol 1: Cell Viability Assessment (XTT Assay)
Principle: This protocol measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt XTT to a colored formazan product, which is quantifiable by spectrophotometry. The XTT assay is preferred over MTT in some contexts as it produces a water-soluble formazan, eliminating a solubilization step and simplifying the procedure.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
EAPC derivative stock solution (in DMSO)
-
XTT labeling reagent (e.g., from a commercial kit)
-
Electron-coupling solution (if required by kit)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the EAPC derivative in complete medium. A typical concentration range might be 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (e.g., doxorubicin).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions, vehicle control, or positive control. Include wells with untreated cells (medium only) as a negative control for 100% viability.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., mixing XTT reagent with the electron-coupling solution). Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C. The incubation time should be optimized to allow for sufficient color development without saturation.
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the colored formazan. Measure the absorbance at the appropriate wavelength (typically 450-500 nm) with a reference wavelength of ~650 nm using a microplate reader.
-
Data Analysis: Subtract the reference absorbance from the test wavelength absorbance. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Principle: This protocol quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[8][9] The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. This allows for the identification of G2/M-arrested cells, which have twice the DNA content of G1 cells.[10] RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[8]
Materials:
-
Treated and control cells from 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the EAPC derivative for 24-48 hours, collect both floating and adherent cells. For adherent cells, wash with PBS, then add trypsin-EDTA to detach. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Fixation: This is a critical step to permeabilize the cells to the dye. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[1][11]
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several days.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect the fluorescence data on a linear scale. It is important to properly gate the cell population to exclude doublets and debris.[10]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[12] Propidium Iodide (PI) is used as a viability dye; it can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[13]
Materials:
-
Treated and control cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS to remove all traces of medium.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within one hour). Four populations will be visible:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control to determine the extent of apoptosis induction.
Application Notes: Evaluating In Vivo Efficacy
Promising in vitro results must be validated in a living system. The subcutaneous tumor xenograft model in immunocompromised mice is a standard and widely used method for this purpose.[14]
Protocol 4: Subcutaneous Xenograft Model
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice), which lack a functional immune system and will not reject the foreign cells.[14] Once tumors are established, the mice are treated with the EAPC derivative, and tumor growth is monitored over time to assess the compound's antitumor efficacy.[1][4]
High-Level Procedure:
-
Cell Preparation: Culture the desired human cancer cell line to the logarithmic growth phase. Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support initial tumor growth.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.[14]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, EAPC derivative low dose, EAPC derivative high dose, positive control).[14]
-
Treatment Administration: Formulate the EAPC derivative for in vivo delivery (e.g., in a solution suitable for intraperitoneal (IP), intravenous (IV), or oral gavage administration). Administer the treatment according to the planned schedule (e.g., daily, three times a week).
-
Monitoring Efficacy and Toxicity:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[14]
-
Record the body weight of each mouse at the same frequency as a general indicator of toxicity.[14]
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint: The study is terminated when tumors in the control group reach a pre-determined maximum size or after a fixed treatment duration. Tumors are often excised for further analysis (e.g., histology, Ki-67 staining for proliferation).[4]
Conclusion
Ethyl 2-amino-pyrrole-3-carboxylate derivatives represent a potent and promising scaffold for the development of novel anticancer agents.[3][5] Their primary mechanism of action, the inhibition of tubulin polymerization, is a clinically validated strategy for inducing cell cycle arrest and apoptosis in cancer cells.[2][3] The protocols outlined in this guide provide a comprehensive and robust framework for the systematic evaluation of new EAPC analogues, from initial in vitro cytotoxicity screening to in vivo efficacy studies. By following these self-validating methodologies, researchers can effectively identify and advance lead candidates toward further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. nanocellect.com [nanocellect.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note & Protocols: The Aminopyrrole Scaffold as a Cornerstone in Modern Kinase Inhibitor Synthesis
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Within this landscape, heterocyclic scaffolds that can effectively mimic the hinge-binding motif of ATP are of paramount importance. This document provides a detailed guide on the strategic use of aminopyrrole and its bioisosteric cousins, such as aminopyrazoles and pyrrolopyrimidines, in the synthesis of potent and selective kinase inhibitors. We will explore the underlying principles of their efficacy, provide detailed, field-tested synthetic protocols, and present case studies on their application against critical oncogenic kinases.
The Rationale: Why the Aminopyrrole Scaffold is a "Privileged" Structure
The ATP-binding site of a protein kinase is characterized by a "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. An effective kinase inhibitor must compete with ATP, typically by presenting a heterocyclic core that can replicate these hydrogen bonds. The aminopyrrole (and related aminopyrazole) scaffold is considered a "privileged structure" in this context for several key reasons[1][2].
-
Hydrogen Bonding Mimicry : The arrangement of nitrogen atoms and the amino substituent in the aminopyrrole core creates a donor-acceptor-donor hydrogen bonding pattern that effectively mimics the interactions of adenine with the kinase hinge backbone. This strong, directional interaction is the primary anchor for these inhibitors in the active site.[3]
-
Structural Versatility : The pyrrole ring offers multiple, synthetically accessible positions for substitution. This allows medicinal chemists to systematically append different chemical moieties to explore two key areas of the ATP pocket: a hydrophobic region adjacent to the hinge and the solvent-exposed region.[3][4] This exploration is crucial for tuning the inhibitor's potency and, critically, its selectivity against the ~500 kinases in the human kinome.
-
Favorable Physicochemical Properties : Compared to other complex natural product scaffolds, aminopyrrole-based cores can be part of molecules with improved solubility and other drug-like properties, which is essential for bioavailability and clinical development.[5]
The following diagram illustrates the fundamental hinge-binding interaction that makes this scaffold so effective.
Caption: General Hinge-Binding Motif of an Aminopyrrole Inhibitor.
Core Synthetic Methodologies & Protocols
The construction of a diverse library of aminopyrrole-based inhibitors relies on a robust toolkit of modern organic chemistry reactions. The amino group and a strategically placed halogen on the heterocyclic core serve as versatile handles for diversification.[6] Below are detailed protocols for three fundamental transformations used in the synthesis of these inhibitors.
Protocol 2.1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This reaction is instrumental for attaching various amine-containing fragments to the aminopyrrole core, often to explore the solvent-exposed region of the kinase.
-
Principle : A palladium catalyst, stabilized by a bulky phosphine ligand, facilitates the coupling of an aryl or heteroaryl halide with an amine in the presence of a base. The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The choice of ligand (e.g., XPhos, RuPhos) is crucial for reaction efficiency and depends on the specific substrates.
-
Step-by-Step Protocol :
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the halogenated aminopyrrole/azaindole starting material (1.0 equiv) and the desired amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Place the sealed reaction vessel in a pre-heated oil bath (typically 80-110 °C) and stir for the prescribed time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.[6]
-
Protocol 2.2: Palladium-Catalyzed C-C Cross-Coupling (Suzuki Reaction)
The Suzuki reaction is a powerful method for introducing aryl or heteroaryl moieties, which can probe deep into the hydrophobic pockets of the kinase active site.
-
Principle : This reaction couples an organoboron species (boronic acid or ester) with an aryl or vinyl halide using a palladium catalyst and a base. The reaction is valued for its tolerance of a wide range of functional groups and its generally mild conditions.
-
Step-by-Step Protocol :
-
To a round-bottom flask, add the halogenated aminopyrrole starting material (1.0 equiv), the aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF) via syringe. Ensure the solvent has been previously degassed.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.[6]
-
Protocol 2.3: Urea Formation
Urea linkages are common pharmacophores in kinase inhibitors, often forming additional hydrogen bonds or providing a rigid linker to other functional groups.
-
Principle : The nucleophilic amino group of the aminopyrrole attacks the electrophilic carbon of an isocyanate to form a stable urea bond. The reaction is typically high-yielding and proceeds under mild conditions.
-
Step-by-Step Protocol :
-
In a round-bottom flask under an inert atmosphere, dissolve the aminopyrrole starting material (1.0 equiv) in an anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Add the desired aryl isocyanate (1.1 equiv) dropwise to the solution at room temperature.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor progress by TLC or LC-MS.
-
If a precipitate forms, it is often the desired product. It can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the product by flash chromatography or recrystallization.[6]
-
Caption: Key Synthetic Pathways for Diversifying Aminopyrrole Scaffolds.
Application Case Studies: Targeting Key Kinase Families
The versatility of the aminopyrrole scaffold has led to the development of inhibitors against a wide range of kinase targets implicated in cancer and other diseases.
Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that control the cell cycle. Their aberrant activity is a common feature of cancer, making them prime therapeutic targets.[7] Aminopyrazole-based compounds have shown excellent selectivity and potency for CDK2 and CDK5.[3][4] For example, structure-activity relationship (SAR) studies on a library of aminopyrazole analogs identified that a cyclobutyl substitution was optimal for activity in the hydrophobic pocket, leading to the identification of potent sub-micromolar inhibitors.[3]
Caption: Inhibition of the CDK4/6 Pathway by Aminopyrrole-based Drugs.
Fibroblast Growth Factor Receptors (FGFRs)
FGFRs are a family of receptor tyrosine kinases whose aberrant signaling can drive the growth of various tumors.[8] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been successfully used to develop FGFR inhibitors.[9] A significant challenge in targeting kinases is the emergence of resistance, often through a "gatekeeper" mutation in the ATP-binding pocket.[8] Creative synthetic strategies have led to aminopyrazole-based FGFR inhibitors that covalently target a cysteine residue on the P-loop, showing excellent activity against both wild-type and gatekeeper mutant versions of the enzymes.[8]
Polo-Like Kinase 1 (PLK1)
PLK1 is a serine/threonine kinase that is a primary regulator of mitosis, and its overexpression is linked to oncogenesis.[10] Aminopyrimidine-pyrazole analogs have been designed as potent PLK1 inhibitors. Docking studies reveal that the aminopyrimidine ring forms crucial hydrogen bonds with the hinge residue Cys133, an interaction essential for inhibitory activity.[10]
Data Summary
The table below summarizes the activity of representative compounds based on aminopyrrole and related scaffolds against various kinase targets.
| Inhibitor/Analog | Scaffold Type | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| Analog 24 | Aminopyrazole | CDK2 / CDK5 | Low-nM | [3] |
| PP1 | Pyrazolo[3,4-d]pyrimidine | LCK / Fyn (Src family) | 3-6 nM | [9] |
| AD-80 | Pyrazolo[3,4-d]pyrimidine | RET / Src | 4 nM (for RET) | [9] |
| Compound 1 | Aminopyrazole | FGFR3 (WT & V555M) | Sub-µM (cellular) | [8] |
| Compound D40 | Aminopyrimidinyl Pyrazole | PLK1 | 0.359 µM | [10] |
Conclusion and Future Perspectives
The aminopyrrole scaffold and its close isosteres remain a highly fruitful starting point for the design of novel kinase inhibitors. Their inherent ability to engage the kinase hinge region provides a solid foundation for achieving high potency. The future of this field will likely focus on leveraging advanced synthetic methodologies to develop inhibitors with exquisite selectivity, thereby minimizing off-target effects. Furthermore, designing molecules that can overcome known resistance mutations, as demonstrated in the case of FGFR inhibitors, represents a critical frontier for medicinal chemists. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals aiming to harness the power of the aminopyrrole scaffold in the ongoing quest for next-generation targeted therapeutics.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-Amino-5-Methyl-1H-Pyrrole-2-Carboxylate
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the purification of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream success. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize the purification process from the crude reaction mixture.
Understanding the Molecule: Key Purification Challenges
This compound possesses several structural features that influence its purification. The pyrrole ring, being electron-rich, is susceptible to oxidation and polymerization, especially under acidic conditions or upon prolonged exposure to air and light, often resulting in discoloration of the product.[1] The primary amino group imparts basicity, which can lead to strong interactions with acidic stationary phases like silica gel, causing significant peak tailing during column chromatography.[2] A successful purification strategy must mitigate these issues to ensure high purity and yield.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a dark brown or black tar-like substance. How can I isolate the solid product?
Answer: The formation of a dark, intractable material is a common issue when working with electron-rich pyrroles.[1] This is typically due to polymerization and oxidation byproducts formed during the reaction or work-up.
-
Underlying Cause: The high electron density of the pyrrole ring, enhanced by the amino group, makes it highly susceptible to electrophilic attack and oxidation. Acidic conditions, often present during work-up (e.g., from a quench with acidic water), can catalyze this degradation.
-
Immediate Actions & Solutions:
-
Neutralize Immediately: Before extraction, ensure the reaction mixture is neutralized or made slightly basic (pH 8-9) with a mild base like sodium bicarbonate (NaHCO₃) solution. This deprotonates any acidic species that could catalyze degradation.
-
Trituration: Before attempting more complex purification, try triturating the crude oil or tar with a solvent in which the desired product has low solubility but the impurities are soluble. Cold diethyl ether or a mixture of ethyl acetate and hexane are good starting points. This can often break down the tar and precipitate your product as a solid, which can then be filtered.
-
Activated Charcoal Treatment: If the product is isolated but highly colored, dissolving it in a suitable solvent (e.g., ethyl acetate or ethanol) and treating it with a small amount of activated charcoal can remove colored impurities. Stir for 15-20 minutes, then filter the charcoal through a pad of Celite. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Question 2: I'm experiencing very low recovery after aqueous work-up and extraction. Where is my product going?
Answer: Low recovery is often due to the product's partial solubility in the aqueous phase or the formation of emulsions.
-
Underlying Cause: The amino and ester functionalities can engage in hydrogen bonding, leading to some water solubility. If the aqueous layer is even slightly acidic, the basic amino group will be protonated, forming a salt that is significantly more soluble in water.
-
Solutions:
-
pH Control: As mentioned, maintain a neutral to slightly basic pH in the aqueous phase during extraction to ensure the amine is in its free base form, which is less water-soluble.
-
Increase Ionic Strength: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and "salts out" the organic product, decreasing its solubility in water and promoting its transfer to the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering dissolved product.
-
Question 3: My attempts at recrystallization result in the product "oiling out" or failing to crystallize altogether.
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystal lattice, often because the solution is supersaturated or impurities are inhibiting crystal formation.
-
Underlying Cause: The choice of solvent is critical. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Impurities can act as "crystal poisons," disrupting the ordered arrangement needed for lattice formation.
-
Solutions:
-
Systematic Solvent Screening: Test a range of solvents. A good starting point is a moderately polar solvent system. See the table below for suggestions.
-
Use a Two-Solvent System: This is often the most effective method. Dissolve the crude product in a minimum amount of a "good" hot solvent (one it is soluble in, like ethyl acetate or ethanol). Then, slowly add a "poor" solvent (one it is insoluble in, like hexane or heptane) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow the mixture to cool slowly and undisturbed.
-
Reduce Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4 °C refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod can create nucleation sites. Alternatively, adding a tiny, pure crystal of the product (a seed crystal) can initiate crystallization.
-
| Solvent System | Rationale |
| Ethyl Acetate / Hexane | A versatile system balancing polarity. Dissolve in hot EtOAc, add Hexane until turbid. |
| Ethanol / Water | Good for polar compounds. Dissolve in hot ethanol, add water dropwise. |
| Toluene | Can be effective for compounds that are oily in other solvents. |
| Isopropanol | A slightly less polar alcohol that can provide different selectivity. |
| Table 1: Recommended Solvent Systems for Recrystallization. |
Question 4: After recrystallization, I still see impurities in my NMR/TLC. How can I remove these persistent contaminants?
Answer: If impurities co-crystallize with your product, column chromatography is the most effective next step. The key challenge here will be overcoming the interaction between the product's basic amino group and the acidic silica gel.
-
Underlying Cause: The lone pair on the amino group forms a strong interaction with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes the product to "stick" to the column, resulting in poor separation, broad, tailing peaks, and potential product degradation.[2]
-
Solution: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the default.
-
Mobile Phase (Eluent):
-
Primary System: Start with a Hexane/Ethyl Acetate gradient.
-
Additive for Tailing: To prevent peak tailing, add a small amount of a basic modifier to your eluent system. 0.5-1% triethylamine (TEA) is highly effective.[2] The TEA will compete with your aminopyrrole for binding to the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative System: For more polar impurities, a Dichloromethane/Methanol gradient may be necessary. Again, the addition of a base (0.5% TEA or ammonium hydroxide) is recommended.
-
-
Alternative Stationary Phase: If tailing remains a significant issue, consider using an amine-functionalized silica column .[3] This provides a more alkaline environment, eliminating the need for basic additives in the mobile phase and often leading to superior separation of basic compounds.[3]
-
| Stationary Phase | Eluent System | Purpose |
| Silica Gel | Hexane / Ethyl Acetate + 1% Triethylamine | Standard purification; TEA suppresses peak tailing. |
| Silica Gel | Dichloromethane / Methanol + 0.5% NH₄OH | For separating more polar impurities. |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | Ideal for basic compounds; eliminates need for additives.[3] |
| Table 2: Recommended Eluent Systems for Column Chromatography. |
Visualized Purification Workflow
The following diagram outlines a general workflow for purifying this compound from a crude reaction mixture.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization (Two-Solvent Method)
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the "good" solvent (e.g., ethyl acetate) portion-wise while heating the mixture to a gentle reflux until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with continuous stirring until a persistent cloudiness is observed.
-
Add 1-2 drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with Basic Modifier
-
Prepare the Eluent: Prepare the mobile phase solvents. For a Hexane/Ethyl Acetate system, add 1% triethylamine (TEA) by volume to the ethyl acetate bottle (e.g., 10 mL of TEA for 990 mL of ethyl acetate).
-
Pack the Column: Dry pack the column with silica gel. Alternatively, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pour it into the column.
-
Equilibrate: Run several column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. This step is critical when using additives.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. For less soluble samples, adsorb the product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 10%, 15%, 20%, etc.) to elute the compounds from the column.
-
Collect and Analyze: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve purification challenges.
References
Technical Support Center: Optimizing Aminopyrrole Synthesis
Welcome to the technical support center for aminopyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your experiments. This is not a rigid template but a dynamic resource that explains the causality behind experimental choices to ensure your success.
Troubleshooting Guide: Navigating Common Hurdles in Aminopyrrole Synthesis
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low or No Yield
Q1: I'm attempting a domino synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides, but I'm getting a very low yield of my desired product. What are the critical parameters to investigate?
A1: Low yields in this domino reaction, which involves a propargylic 3,4-diaza-Cope rearrangement followed by cyclization, are often traced back to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Temperature and Reaction Time are Your Primary Levers: These two parameters are intricately linked and crucial for driving the reaction to completion while managing side product formation.[1][2]
-
Causality: The initial Cope rearrangement and subsequent cyclization have specific activation energy barriers. Insufficient temperature or time may lead to an accumulation of intermediates or unreacted starting material. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition or the formation of undesired isomers.[1][2]
-
Troubleshooting Protocol:
-
Monitor by TLC: First, ensure you are tracking the reaction progress closely using Thin Layer Chromatography (TLC). This will help you visualize the consumption of starting material and the appearance of intermediates and products.
-
Increase Reaction Time: If you observe unreacted starting material after the initial allotted time (e.g., 24 hours), try extending the reaction time (e.g., to 48 or 72 hours) at the same temperature. One study found that increasing the reaction time from 24 to 72 hours significantly favored the formation of the desired monoprotected 2-aminopyrrole.[2]
-
Elevate the Temperature: If extending the time is insufficient, a temperature increase may be necessary. Switching from a lower-boiling solvent like toluene to a higher-boiling one like xylenes can significantly increase the reaction rate and favor the desired product. For example, a reaction that gave a mixture of products in refluxing toluene at 24 hours yielded a single product in 82% yield in refluxing xylenes.[1][2]
-
-
-
Solvent Choice: The polarity and boiling point of the solvent are critical. While toluene is a common starting point, xylenes are often a better choice for less reactive substrates.[1]
-
Protecting Groups: The nature of the protecting groups on your hydrazide can influence the reaction outcome. The translocation and elimination of protecting groups can be a key part of the reaction cascade, and the optimal conditions for this may vary.[2]
Q2: My multicomponent reaction (MCR) for 2-aminopyrrole synthesis is not working. What are the likely culprits?
A2: Multicomponent reactions are powerful due to their efficiency, but their success hinges on the careful balance of multiple reactive species.[3] Here's what to look into:
-
Purity of Starting Materials: MCRs are often sensitive to impurities in the starting materials, which can poison catalysts or lead to unwanted side reactions.[4]
-
Recommendation: Ensure the purity of your isocyanide, alkyne, and aldehyde/imine starting materials. Isocyanides, in particular, can have a strong odor and may degrade upon storage. It's advisable to use freshly purified or commercially available high-purity reagents.
-
-
Catalyst Activity: If you are using a metal-catalyzed MCR (e.g., with Pd, Au, or Cu catalysts), the activity of your catalyst is paramount.[5][6]
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Ensure your solvent is anhydrous if the catalyst is sensitive to moisture.
-
Consider an "activator" or co-catalyst if specified in the literature protocol.
-
-
-
Reaction Concentration: The concentration of reactants can influence the rate of an MCR. If the reaction is too dilute, the components may not come together effectively.
-
Recommendation: Try increasing the concentration of your reactants.
-
-
Reaction Mechanism Considerations: Understanding the proposed mechanism of your specific MCR can provide clues. For example, in the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides, the initial formation of a zwitterionic intermediate between the isocyanide and DMAD is a key step.[3] If one of these components is not sufficiently reactive, the entire cascade will fail.
Side Product Formation
Q3: I'm running a Paal-Knorr type synthesis to get a substituted pyrrole, but I'm seeing a significant amount of a furan byproduct. How can I suppress this?
A3: The formation of furans is a classic competing reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[7] The key is to favor the nucleophilic attack of the amine over the intramolecular cyclization of the enolized dicarbonyl.
-
Control the pH: Excessively strong acid (pH < 3) can promote the cyclization of the 1,4-dicarbonyl to form a furan.[7]
-
Troubleshooting Protocol:
-
Use a Milder Acid: Switch from a strong mineral acid like HCl to a weaker acid like acetic acid.[8]
-
Buffer the Reaction: In some cases, using a buffer system can help maintain the optimal pH.
-
Catalyst Choice: Consider using a solid acid catalyst like montmorillonite clay or a Lewis acid such as iron(III) salts, which can be more selective.[8][9]
-
-
-
Optimize the Amine Concentration: Using an excess of the primary amine can help to push the equilibrium towards the formation of the pyrrole.[7]
The following diagram illustrates the competing pathways in the Paal-Knorr synthesis:
Caption: Competing pathways in Paal-Knorr synthesis.
Reaction Stalls or Incomplete Conversion
Q4: My iodine-catalyzed synthesis of a 3-aminopyrrole from a homopropargylic amine and a nitrosoarene has stalled. What should I check?
A4: This reaction involves a cascade of cyclization and amination steps, and several factors can lead to incomplete conversion.[10]
-
Catalyst Loading: While iodine is an effective catalyst, using too little may result in a sluggish reaction.
-
Recommendation: A typical catalyst loading is around 10 mol%. If the reaction is slow, a slight increase may be beneficial, but be mindful that excess iodine can lead to side reactions.[10]
-
-
Presence of Water: Interestingly, the addition of a controlled amount of water (around 2.0 equivalents) has been shown to improve the yield in this specific reaction.[10]
-
Causality: Water may play a role in the catalytic cycle, potentially by facilitating proton transfer steps.
-
-
Atmosphere: The reaction is sensitive to air. Running the reaction under an inert atmosphere (like nitrogen or argon) is generally recommended, as performing it under air can lead to lower yields.[10]
-
Temperature: The optimal temperature for this reaction is typically around 90 °C. Lower temperatures may not be sufficient to overcome the activation energy of the cyclization step.[10]
The table below summarizes the optimization of this reaction:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Additive | Yield (%) |
| 1 | I₂ (10) | 1,4-Dioxane | 90 | None | 69 |
| 2 | I₂ (10) | 1,4-Dioxane | 90 | 2.0 equiv. H₂O | 74 |
| 3 | I₂ (10) | 1,4-Dioxane | 90 | None (under air) | Lower |
Data adapted from a study on I₂-catalyzed 3-aminopyrrole synthesis.[10]
Purification Challenges
Q5: I have successfully synthesized my aminopyrrole, but I'm struggling to purify it. It seems to be unstable on silica gel. What are my options?
A5: Aminopyrroles can be sensitive compounds, and standard purification techniques like silica gel chromatography can sometimes lead to degradation, especially if the compound is acid-sensitive.[4]
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds like aminopyrroles.
-
Deactivated Silica: You can try deactivating the silica gel by pre-treating the column with a solvent mixture containing a small amount of a volatile base, like triethylamine (e.g., 1-2% in your eluent). This will neutralize the acidic sites on the silica.
-
-
Non-Chromatographic Methods:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one that gives good quality crystals. A literature search for your specific compound or a similar one might provide a good starting point for solvent choice.[11]
-
Distillation: For volatile aminopyrroles, distillation under reduced pressure can be a very effective purification method. This is particularly useful for removing non-volatile impurities.[12][13]
-
Acid-Base Extraction: You can sometimes purify aminopyrroles by dissolving the crude product in an organic solvent, washing with a dilute aqueous acid to extract the basic aminopyrrole into the aqueous layer, and then neutralizing the aqueous layer and re-extracting the purified product into an organic solvent.
-
-
Cation-Exchange Chromatography: This technique can be very effective for separating basic aminopyrroles from neutral or acidic impurities. The aminopyrrole will bind to the column and can then be eluted by changing the pH or ionic strength of the eluent.[14]
Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for accessing aminopyrroles?
A: There are several modern and classical approaches to aminopyrrole synthesis. The most common strategies include:
-
Domino (or Cascade) Reactions: These elegant methods construct the pyrrole ring in a single pot through a series of intramolecular reactions. A notable example is the synthesis from alkynyl vinyl hydrazides.[2]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in one pot to form the aminopyrrole core. They are highly efficient and allow for the rapid generation of diverse libraries of compounds.[3][6]
-
Transition-Metal-Catalyzed Cyclizations: Many methods utilize catalysts based on gold, palladium, copper, or other transition metals to catalyze the cyclization of appropriately functionalized precursors, such as alkynes and allenes.[5][6]
-
Classical Named Reactions: While less common for direct aminopyrrole synthesis, modifications of reactions like the Paal-Knorr, Hantzsch, and Knorr syntheses can sometimes be adapted.[2]
Q: How do I choose the right catalyst for my aminopyrrole synthesis?
A: The choice of catalyst is highly dependent on the specific reaction you are performing.
-
For Paal-Knorr type reactions , a Brønsted or Lewis acid is typically required.[8] Milder acids are often preferred to prevent side reactions.[7]
-
For cycloisomerization reactions , the choice of metal catalyst (e.g., Au(I), Pd(0), Cu(I)) will depend on the nature of the starting materials (e.g., ynamides, alkynyl imines).[6][15]
-
Some modern methods utilize non-metal catalysts , such as molecular iodine, which offers a milder and more environmentally friendly alternative.[10]
Q: Are there any "green" or more environmentally friendly methods for aminopyrrole synthesis?
A: Yes, the field is moving towards more sustainable synthetic methods.
-
Catalyst- and Solvent-Free Reactions: Some multicomponent reactions can be performed under solvent-free conditions, which significantly reduces waste.[15]
-
Use of Water as a Solvent: Certain Paal-Knorr variations have been developed to work in water, which is an ideal green solvent.[15]
-
Atom Economy: Multicomponent and domino reactions are inherently more atom-economical as they combine multiple steps into a single operation, reducing the need for intermediate purification and minimizing waste.[3][6]
This technical support guide provides a starting point for troubleshooting and optimizing your aminopyrrole synthesis. Remember that each substrate is unique, and some level of optimization is often necessary to achieve the best results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 4. biosynce.com [biosynce.com]
- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Aminopyrroles
Welcome to the Technical Support Center for the synthesis of 2-aminopyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. The 2-aminopyrrole motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] However, its synthesis can be fraught with challenges, including low yields, side-product formation, and purification difficulties.[1][3]
This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your laboratory. The information is grounded in established chemical principles and supported by references to peer-reviewed literature.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of 2-aminopyrroles using various methods.
Paal-Knorr Synthesis of 2-Aminopyrroles
The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[4][5] While seemingly straightforward, this reaction can present several challenges.
Question 1: My Paal-Knorr reaction is resulting in a low yield of the desired 2-aminopyrrole. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Paal-Knorr synthesis of 2-aminopyrroles can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Sub-optimal Reaction Conditions: The reaction often requires heating in the presence of a weak acid catalyst.[5][6][7]
-
Temperature and Reaction Time: Insufficient heating or short reaction times can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting materials or the product.[6] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Choice and Concentration: The choice of acid catalyst is critical. While weak acids like acetic acid can accelerate the reaction, strong acids (pH < 3) can promote the formation of furan byproducts.[6][7] The catalyst concentration should be optimized; typically, a catalytic amount is sufficient.
-
-
Poorly Reactive Starting Materials:
-
Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can significantly slow down the reaction rate.[6]
-
Electronic Effects: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[6] In such cases, more forcing conditions (higher temperature, longer reaction time) might be necessary, but this must be balanced against the risk of degradation.
-
-
Side Reactions: The most common side reaction is the formation of a furan byproduct through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[6] To minimize furan formation, consider using a slight excess of the amine and maintaining a pH above 3.[6][7]
-
Product Instability: The synthesized 2-aminopyrrole itself might be sensitive to the reaction conditions, especially if acidic catalysts are used for extended periods.[6] Minimizing reaction time once the starting material is consumed is crucial.
-
Purification Losses: 2-Aminopyrroles can be polar and sometimes difficult to purify, leading to apparent low yields.[6] See the "Purification and Characterization" section for detailed guidance.
Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis
Caption: Troubleshooting decision tree for low yields in Paal-Knorr synthesis.
Question 2: I am observing a significant amount of a dark, tarry substance in my Paal-Knorr reaction mixture, making purification very difficult. What is causing this and how can I prevent it?
Answer: The formation of a dark, tarry material is a common issue and often indicates polymerization of the starting materials or the 2-aminopyrrole product itself.[6] This is typically triggered by excessively high temperatures or the use of strong acid catalysts.
Solutions:
-
Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Catalyst: Replace strong acids with weaker ones like acetic acid or consider running the reaction under neutral conditions. Some modern variations of the Paal-Knorr synthesis utilize catalysts like iodine or silica sulfuric acid which can be more selective and lead to cleaner reactions.[5]
-
Control Reactant Concentrations: High concentrations of reactants can sometimes favor polymerization.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrol-2-amine (A Paal-Knorr Example Adaptation)
While the direct Paal-Knorr synthesis of a simple 2-aminopyrrole can be challenging due to the reactivity of the amino group, the following protocol for a related N-substituted pyrrole illustrates the general procedure.[8]
| Reagent | Amount | Molar Eq. |
| 2,5-Hexanedione | 1.14 g (10 mmol) | 1.0 |
| Aniline | 0.93 g (10 mmol) | 1.0 |
| Glacial Acetic Acid | 0.5 mL | Catalytic |
| Ethanol | 20 mL | Solvent |
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione and aniline in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Multicomponent Reactions (MCRs) for 2-Aminopyrrole Synthesis
Multicomponent reactions are highly efficient for generating molecular diversity and are a powerful tool for the synthesis of polysubstituted 2-aminopyrroles.[2][9] However, optimizing these complex reactions can be challenging.
Question 3: My three-component reaction to synthesize a 2-aminopyrrole is giving a complex mixture of products with low yield of the desired compound. How can I optimize this reaction?
Answer: The success of a multicomponent reaction hinges on the careful control of reaction parameters to favor the desired reaction pathway over competing side reactions.
-
Order of Addition of Reactants: In some cases, the order in which the reactants are added can significantly impact the outcome. For example, pre-mixing two of the three components to allow for the formation of a key intermediate before adding the third component can sometimes lead to a cleaner reaction.
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, as well as the rate of different reaction steps. It is often worthwhile to screen a range of solvents with varying polarities.
-
Catalyst Screening: Many MCRs are catalyzed. Screening different catalysts (both Lewis and Brønsted acids or bases) and optimizing the catalyst loading is crucial.
-
Temperature Profile: A constant temperature may not be optimal for the entire reaction sequence. A temperature ramp or a period at a lower temperature followed by heating might be necessary to control the formation of different intermediates.
-
Concentration Effects: The concentration of the reactants can influence the relative rates of the desired multicomponent pathway versus bimolecular side reactions.
Visualizing a Three-Component Synthesis of 2-Aminopyrroles
Caption: A simplified workflow of a one-pot, three-component synthesis of 2-aminopyrroles.
Domino Reactions for 2-Aminopyrrole Synthesis
Domino, or cascade, reactions are elegant and efficient processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity.[1][10][11]
Question 4: I am attempting a domino synthesis of a 2-aminopyrrole, but the reaction is not proceeding as expected, or I am isolating an unexpected intermediate. What should I consider?
Answer: The success of a domino reaction relies on a delicate balance of reactivity to ensure the cascade proceeds to completion.
-
Triggering the Cascade: Ensure that the conditions are suitable for the initial, trigger reaction. This could be a thermal rearrangement, a cyclization, or a metal-catalyzed transformation.[1][10] The temperature, catalyst, and solvent must be optimized for this first step.
-
Propagation of the Cascade: Each subsequent step in the domino sequence must occur under the same reaction conditions. If one step is significantly slower than the others, an intermediate may accumulate. In such cases, adjusting the temperature or catalyst might be necessary to facilitate the slower step.
-
Controlling Selectivity: In some domino reactions, there may be competing pathways, leading to different products. The selectivity can often be influenced by:
-
Temperature: Higher temperatures may favor one pathway over another. For instance, in the domino synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides, increasing the temperature can favor the formation of a monoprotected 2-aminopyrrole.[1][10]
-
Catalyst: The choice of catalyst can be critical in directing the reaction down a specific path.
-
Substrate Design: The electronic and steric properties of the substituents on the starting material can influence the course of the domino reaction.
-
A Domino Approach to 2-Aminopyrroles
Caption: A simplified representation of a domino synthesis of 2-aminopyrroles.[1][10]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for the purification of 2-aminopyrroles?
A1: The purification of 2-aminopyrroles can be challenging due to their polarity and potential for interaction with silica gel.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is often used, but its acidic nature can cause streaking or irreversible adsorption of the basic 2-aminopyrrole. To mitigate this, you can:
-
Eluent: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small percentage of triethylamine (0.1-1%) to the eluent can significantly improve the chromatography by preventing tailing.
-
-
Crystallization: If the 2-aminopyrrole is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[13]
-
Acid-Base Extraction: This technique can be useful for removing non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The 2-aminopyrrole will move into the aqueous layer as its ammonium salt. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent.[13]
Q2: My 2-aminopyrrole product seems to be unstable and decomposes over time. How should I handle and store it?
A2: 2-Aminopyrroles, like many electron-rich aromatic amines, can be sensitive to air, light, and acid.
-
Handling: It is best to handle 2-aminopyrroles under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially if they are to be stored for an extended period.
-
Storage: For long-term storage, it is recommended to store 2-aminopyrroles as solids in a freezer (-20 °C), protected from light and moisture. If the compound is an oil, it can be stored as a solution in a degassed aprotic solvent.
-
Salt Formation: In some cases, converting the 2-aminopyrrole to a stable salt (e.g., the hydrochloride salt) can be a good strategy for long-term storage. The free base can be regenerated just before use.
Q3: I am having trouble interpreting the NMR spectrum of my 2-aminopyrrole. What are the common features and potential complications?
A3: NMR spectroscopy is a powerful tool for the characterization of 2-aminopyrroles, but the spectra can sometimes be complex.
-
¹H NMR:
-
NH Protons: The chemical shifts of the pyrrole N-H and the amino -NH₂ protons can be broad and their positions can vary depending on the solvent and concentration due to hydrogen bonding. They can be identified by D₂O exchange.
-
Aromatic Protons: The protons on the pyrrole ring typically appear in the aromatic region (around 6-7 ppm). Their chemical shifts are influenced by the substituents on the ring.[14]
-
-
¹³C NMR:
-
Ring Carbons: The carbon atoms of the pyrrole ring will appear in the aromatic region of the spectrum. The carbon atom bearing the amino group (C2) will be significantly shifted upfield compared to the other ring carbons due to the electron-donating effect of the amino group.[14]
-
-
Tautomerism: In some cases, 2-aminopyrroles can exist in equilibrium with their 2-iminopyrroline tautomer. This can lead to the presence of two sets of signals in the NMR spectrum. The position of the equilibrium is influenced by the solvent and the substituents on the pyrrole ring.
References
- 1. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple and direct synthesis of 2-aminopyrroles | Instituto de Productos Naturales y Agrobiología [ipna.csic.es]
- 12. biotage.com [biotage.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Welcome to the technical support resource for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common issues encountered during this fundamental heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis is the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[1] The mechanism proceeds in three main stages:
-
Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[2][3]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction and results in a 2,5-dihydroxytetrahydropyrrole derivative.[4][5]
-
Dehydration: Finally, this cyclic intermediate undergoes dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[6]
Caption: Key stages of the Paal-Knorr pyrrole synthesis mechanism.
Q2: I'm observing a major byproduct. What is it likely to be?
The most common side reaction in the Paal-Knorr synthesis is the formation of a furan byproduct.[7] This occurs when the 1,4-dicarbonyl compound undergoes a competing acid-catalyzed self-condensation reaction before it can react with the amine.[3][7] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][8]
Q3: My reaction is giving a low yield or is not proceeding to completion. What are the typical causes?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction may require heat and an acid catalyst. Insufficient temperature or reaction time can lead to an incomplete reaction.[6]
-
Starting Material Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[7] Similarly, sterically hindered dicarbonyl compounds or amines can significantly slow the reaction.[3]
-
Furan Side Reaction: As mentioned in Q2, if conditions are too acidic, your starting material may be consumed in the formation of a furan byproduct, lowering the yield of the desired pyrrole.[1]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the reaction conditions, especially prolonged heating in strong acid, leading to degradation.[6][9]
Q4: My reaction mixture has turned into a dark, tarry material. What causes this and how can I prevent it?
The formation of a dark, intractable tar often indicates polymerization of the starting materials or the pyrrole product.[6] This is typically caused by excessively harsh conditions, such as very high temperatures or the use of strong, concentrated acids. To mitigate this, consider lowering the reaction temperature, reducing the reaction time, and using a milder acid catalyst (e.g., acetic acid) or a Lewis acid.[4][6]
Troubleshooting Guide: Side Reactions & Optimization
This section provides detailed solutions to specific experimental problems.
Problem 1: Significant Furan Byproduct Formation
Causality: The Paal-Knorr furan synthesis is also an acid-catalyzed cyclization of 1,4-dicarbonyls.[10] It proceeds via protonation of one carbonyl, followed by attack from the enol of the other carbonyl.[2] If the concentration of the amine is too low or the acidity is too high, this intramolecular cyclization outcompetes the intermolecular reaction with the amine.
Caption: Competing pathways leading to pyrrole vs. furan formation.
Mitigation Strategies:
-
Control Acidity: The most critical factor is pH. Maintain weakly acidic or neutral conditions. Using amine/ammonium hydrochloride salts or reacting at a pH below 3 often leads to furans as the main product.[1] Acetic acid is an excellent choice as it can accelerate the reaction without being overly acidic.[1]
-
Increase Amine Concentration: Use a molar excess of the amine (2-3 equivalents). This leverages Le Chatelier's principle, pushing the equilibrium towards the formation of the hemiaminal intermediate and favoring the pyrrole pathway.[6]
-
Choose the Right Catalyst: Instead of strong protic acids like HCl or H₂SO₄, consider milder catalysts.
| Catalyst Type | Examples | Rationale & Notes |
| Weak Brønsted Acids | Acetic Acid, p-TsOH | Provides necessary protonation without excessively lowering pH. Acetic acid is often sufficient.[1] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂ | Can catalyze the reaction under milder, often anhydrous conditions, avoiding the furan pathway.[4] |
| Heterogeneous Catalysts | Montmorillonite Clay, Silica Sulfuric Acid | Offer mild reaction conditions, easy removal by filtration, and can be reused.[4][11] |
| **Iodine (I₂) ** | Catalytic amounts (10 mol%) | An exceptionally mild and effective catalyst, often allowing the reaction to proceed at room temperature under solvent-free conditions.[6][11] |
Experimental Protocol: Iodine-Catalyzed Synthesis to Minimize Furan Formation [6]
-
Setup: In a round-bottom flask, combine the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 10 mol%).
-
Reaction: Stir the mixture at room temperature or warm gently to 60°C if necessary. The reaction is often complete within 10-30 minutes. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dissolve the mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (to quench the iodine), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Problem 2: Low Conversion & Sluggish Reaction
Causality: The rate-determining cyclization step can be slow if the nucleophilicity of the amine is low or if steric hindrance prevents the reactive components from achieving the necessary conformation for ring closure. Traditional methods requiring prolonged reflux can also degrade sensitive substrates, leading to an apparent low yield.[9]
Optimization Strategies:
-
Increase Temperature: If the reaction is slow at room temperature, gradually increase the heat. Refluxing in a suitable solvent like methanol, ethanol, or toluene is common.[12]
-
Employ Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[3][10]
Experimental Protocol: Microwave-Assisted Synthesis for Unreactive Amines [3]
-
Setup: In a 0.5-2 mL microwave vial, add a solution of the 1,4-diketone (1.0 eq) in ethanol.
-
Reagent Addition: Add glacial acetic acid (catalytic amount) and the primary amine (e.g., a less nucleophilic aryl amine, 1.2-3.0 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-20 minutes. The initial power is typically high to reach the target temperature quickly, then it is reduced to maintain it.
-
Workup & Purification: After cooling, partition the mixture between water and ethyl acetate. Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Purify the crude product by column chromatography.
Caption: A logical workflow for troubleshooting common Paal-Knorr issues.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Stability Issues of Pyrrole Compounds During Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole and its derivatives. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these versatile compounds and to offer practical, actionable solutions for their storage and handling.
Understanding the Inherent Instability of Pyrrole
Pyrrole and its derivatives are foundational building blocks in medicinal chemistry and materials science, forming the core of vital structures like heme, chlorophyll, and various pharmaceuticals. However, their utility is often challenged by their inherent instability. Pyrrole is a colorless, volatile liquid that readily darkens when exposed to air.[1] This discoloration is a visual indicator of degradation, primarily through oxidation and polymerization.[2][3]
The instability stems from the electron-rich nature of the five-membered aromatic ring.[4] This high electron density makes pyrrole highly susceptible to several degradation pathways:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products, including pyrrolin-2-ones.[5][6] This process is often initiated by light and can lead to the formation of dark-colored, polymeric byproducts.[7] The degradation pathway can be complex, involving de-aromatization and decomposition.[8]
-
Polymerization: Pyrrole readily polymerizes, especially in the presence of acids, light, or certain oxidizing agents.[7][9] The polymerization can be initiated by the protonation of the pyrrole ring, which leads to a loss of aromaticity and the formation of a reactive electrophilic species that can attack other pyrrole molecules.[10] This chain reaction results in the formation of polypyrrole, a conductive polymer, but in the context of monomer storage, it represents significant degradation.[11][12][13][14]
-
Light Sensitivity: Exposure to light, particularly UV light, can trigger both oxidation and polymerization, causing the compound to darken and degrade.[7][9][15] Certain pyrrole derivatives exhibit sensitivity to a broad spectrum of light, from violet to yellow.[16][17][18]
-
Acid Sensitivity: Pyrroles are highly sensitive to strong acids.[10][19] Protonation of the pyrrole ring disrupts its aromaticity, making it unstable and prone to polymerization.[10][20][21][22] Even weak acids can catalyze this degradation over time.
Degradation Pathways Visualization
The following diagram illustrates the primary pathways through which pyrrole compounds degrade.
Caption: Primary degradation pathways of pyrrole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of pyrrole compounds in a practical question-and-answer format.
Q1: My freshly purchased pyrrole has a yellowish or brownish tint. Is it still usable?
A: A yellowish-brown color indicates that the pyrrole has started to oxidize and potentially polymerize.[3][7] For applications that are highly sensitive to impurities, such as polymerization studies or the synthesis of complex pharmaceutical intermediates, it is strongly recommended to purify the pyrrole before use. Distillation is a common and effective purification method.[1] However, for less sensitive applications, small amounts of colored impurities may not significantly impact the outcome. It is advisable to run a small-scale test reaction to determine if the purity is sufficient for your specific needs.
Q2: I've stored my pyrrole compound in the refrigerator, but it still darkened over time. Why did this happen?
A: While refrigeration slows down degradation, it doesn't completely halt it. Several factors could be at play:
-
Air Exposure: Each time the container is opened, it introduces fresh oxygen and moisture, which can accelerate degradation.
-
Headspace in the Container: A large headspace above the liquid allows for a greater volume of air to be in contact with the compound.
-
Light Exposure: Even brief exposure to ambient light when removing the container from the refrigerator can initiate photochemical degradation.[23]
-
Container Material: Some plastics can be permeable to air over long periods. Glass containers are generally preferred.[7]
To mitigate this, it is best to store pyrrole under an inert atmosphere (like nitrogen or argon), in an amber glass container, and minimize the frequency of opening the main stock bottle.[24][25][26] Aliquoting the compound into smaller, single-use vials is a highly effective strategy.
Q3: Can I use an acid scavenger or stabilizer to prolong the shelf life of my pyrrole derivative?
A: The use of stabilizers is a common practice for many reactive chemicals, but for pyrroles, the choice of stabilizer is critical. Given their sensitivity to acids, acidic stabilizers must be avoided. Small amounts of a weak, non-nucleophilic base could theoretically act as an acid scavenger. However, the addition of any substance will introduce an impurity that may need to be removed later. A more robust and universally applicable approach is to control the storage environment rigorously by excluding air, light, and moisture. For long-term storage, freezing the compound under an inert atmosphere is the most effective method.
Q4: I've noticed a decrease in the reactivity of my stored pyrrole in my synthesis. What could be the cause?
A: A decrease in reactivity is a strong indicator of degradation. The formation of oligomers and polymers means that the concentration of the active monomeric pyrrole has decreased. These polymeric impurities can also interfere with the reaction by coating the surface of reagents or catalysts, or by sequestering the desired product. It is advisable to re-purify the pyrrole by distillation before use. To confirm the purity, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[27]
Q5: What are the best practices for handling pyrrole in the lab to minimize degradation during an experiment?
A: Proper handling is as crucial as proper storage.
-
Work under an inert atmosphere: Whenever possible, handle pyrrole in a glove box or under a stream of nitrogen or argon.
-
Use clean, dry glassware: Residual acids or oxidizing agents on glassware can initiate degradation.
-
Avoid heat: Many reactions involving pyrroles are conducted at low temperatures to minimize side reactions and polymerization.
-
Protect from light: Use amber glassware or wrap your reaction vessel in aluminum foil.
-
Purify before use: If the pyrrole has been stored for an extended period or shows signs of discoloration, distill it immediately before use.[1]
Recommended Storage Protocols
Adhering to strict storage protocols is the most effective way to maintain the stability and purity of pyrrole compounds.
Quantitative Storage Recommendations
| Storage Duration | Temperature | Atmosphere | Container |
| Short-Term (Weeks) | 2-8 °C (Refrigerator)[19][24] | Inert Gas (Nitrogen/Argon) | Amber Glass Bottle with Secure Cap |
| Long-Term (Months to Years) | -20 °C (Freezer) | Inert Gas (Nitrogen/Argon) | Sealed Ampoules or Vials with Septa |
Step-by-Step Protocol for Long-Term Storage
This protocol is designed to provide a self-validating system for preserving the integrity of your pyrrole compounds.
Objective: To aliquot and store a bulk quantity of pyrrole for long-term use, minimizing degradation from air, light, and moisture.
Materials:
-
Pyrrole compound
-
Small (1-5 mL) amber glass vials with PTFE-lined septa caps
-
Schlenk line or glove box with nitrogen or argon gas
-
Dry syringes and needles
-
Parafilm or a suitable sealing tape
-
Freezer (-20 °C)
Experimental Workflow for Aliquoting and Storage
Caption: Workflow for aliquoting and long-term storage of pyrrole.
Procedure:
-
Preparation: Place the required number of amber vials and caps in an oven at 120 °C for at least 2 hours to ensure they are completely dry.
-
Inert Atmosphere: Transfer the hot vials and caps to a desiccator or directly into a glove box antechamber and allow them to cool to room temperature under a vacuum or an inert atmosphere.
-
Aliquoting:
-
If using a Schlenk line, flush the stock bottle of pyrrole with nitrogen or argon using a needle adapter.
-
Using a clean, dry syringe, carefully draw the desired amount of pyrrole and dispense it into each of the prepared vials.
-
Immediately cap each vial tightly. The PTFE liner in the septa cap provides a good seal.
-
-
Sealing and Labeling:
-
For an extra layer of protection, wrap the cap and neck of each vial with Parafilm.
-
Clearly label each vial with the compound name, concentration (if applicable), and the date of aliquoting.
-
-
Storage: Place the labeled vials in a labeled freezer box to protect them from light and store them in a -20 °C freezer.
By following these guidelines, you can significantly extend the shelf life of your pyrrole compounds, ensuring the reliability and reproducibility of your experimental results.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole polymerization [quimicaorganica.org]
- 10. Sensitivity of Pyrrole to Acids Why is pyrrole sensitive to strong acids.. [askfilo.com]
- 11. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review [systems.enpress-publisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Visible light dye-photosensitised oxidation of pyrroles using a simple LED photoreactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. New violet to yellow light sensitive diketo pyrrolo–pyrrole photoinitiators: high performance systems with unusual bleaching properties and solubility in water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. quora.com [quora.com]
- 22. scribd.com [scribd.com]
- 23. mcneill-group.org [mcneill-group.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. fishersci.it [fishersci.it]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Purification of Functionalized Pyrroles
Welcome to the technical support center for the chromatographic purification of functionalized pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these vital heterocyclic compounds. Pyrroles are electron-rich aromatic heterocycles that are foundational building blocks in pharmaceuticals and natural products.[1] However, their inherent reactivity and diverse functionalities present unique purification challenges, including susceptibility to oxidation, polymerization, and on-column degradation.[2][3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most pressing issues encountered during the purification of functionalized pyrroles, from general purity problems to complex separation challenges.
Part 1: General Purity and Stability Issues
Question 1: My "purified" pyrrole is colored (yellow, brown, or black), even after column chromatography. What's happening and how can I fix it?
Answer: Discoloration in purified pyrroles is a frequent problem stemming from their chemical nature. The primary causes are:
-
Oxidation: Electron-rich pyrroles are highly susceptible to oxidation when exposed to air and light, forming highly conjugated, colored impurities.[2][3] This process can be accelerated by trace acidic residues from the synthesis.[2]
-
Residual Catalysts: If metal catalysts (e.g., Pd, Ru, Fe) were used in the synthesis, trace amounts can remain and cause coloration.[2]
-
Polymeric Byproducts: Pyrroles can polymerize under acidic conditions or in the presence of oxygen, leading to dark, often intractable materials.[3]
-
Minimize Exposure: The first line of defense is prevention. Handle the compound rapidly, under an inert atmosphere (e.g., nitrogen or argon) when possible. Store all pyrrole-containing solutions and the final purified product in amber vials at low temperatures (-20°C is recommended) to protect them from light.[2][3]
-
Activated Charcoal Treatment: Before a final purification step like recrystallization, dissolve the crude or colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% by weight), stir for 15-30 minutes, and then filter the mixture through a pad of celite to remove the charcoal. Be aware that this can reduce your overall yield as some product may be adsorbed.[2]
-
Re-purification: A second, carefully executed chromatographic purification or a meticulous recrystallization may be necessary to remove the colored impurities.[2]
-
Acid Scavenging: Ensure all acidic residues from the synthesis are thoroughly quenched and removed during the aqueous workup before attempting purification. A wash with a mild base like a saturated sodium bicarbonate solution is often effective.[2]
Question 2: My pyrrole appears to be degrading on the silica gel column during purification. How can I confirm this and prevent it?
Answer: On-column degradation is a significant challenge, especially for pyrroles sensitive to acid. The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze decomposition, rearrangement, or polymerization of sensitive substrates.[2][4]
References
Managing temperature and pressure sensitivity in pyrrole reactions
Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of pyrrole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) focused on managing the critical parameters of temperature and pressure to optimize your reactions, improve yields, and minimize side products.
Troubleshooting Guide: Temperature and Pressure Issues in Pyrrole Synthesis
This section provides practical, question-and-answer-based solutions to specific issues that may arise during common pyrrole synthesis methods.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] While effective, the reaction is highly sensitive to temperature and acidic conditions.
Question: My Paal-Knorr reaction is producing a low yield and a dark, tarry mixture that is difficult to purify. What's happening and how can I fix it?
Answer:
The formation of a dark, tarry substance is a frequent issue in Paal-Knorr synthesis and typically indicates polymerization or degradation of the starting materials or the pyrrole product itself.[3] This is often caused by excessively high temperatures or overly acidic conditions.[1][3]
Causality and Solution:
-
Thermal Degradation: Pyrrole and its derivatives can be thermally sensitive.[4][5] Prolonged heating at high temperatures, especially in the presence of acid, can lead to decomposition and polymerization. The traditional approach of refluxing in strong acids for extended periods is a primary cause of this issue.[1][6]
-
Optimization: Lower the reaction temperature. Many Paal-Knorr reactions can proceed at room temperature or with gentle heating (e.g., 60°C), especially when using an appropriate catalyst.[6][7] If the reaction is sluggish at lower temperatures, consider moderately increasing the reaction time instead of aggressively raising the heat.[3]
-
-
Excessive Acidity: Strongly acidic conditions (pH < 3) can promote the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, leading to furan byproducts.[2] More importantly, strong acids can also catalyze the polymerization of the pyrrole product.
-
Optimization: Control the acidity. The reaction is best conducted under neutral or weakly acidic conditions.[2] The addition of a weak acid like acetic acid can accelerate the reaction without causing significant degradation.[2] For sensitive substrates, consider using milder Lewis acid catalysts (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts.[8]
-
-
Microwave-Assisted Synthesis: To overcome the limitations of conventional heating, microwave-assisted synthesis is a highly effective alternative. It allows for rapid heating to a precise temperature, significantly reducing reaction times from hours to minutes and often leading to higher yields and cleaner reaction profiles.[9][10]
Question: My Paal-Knorr reaction is slow and gives incomplete conversion, even after several hours. Should I just increase the heat?
Answer:
While increasing the temperature can increase the reaction rate, it's often a double-edged sword that can lead to the degradation issues mentioned above.[5] Before resorting to higher temperatures, consider these other factors:
Causality and Solution:
-
Reactant Nucleophilicity: The reactivity of the amine is crucial. Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[3]
-
Catalyst Choice: The reaction can be self-catalyzed, but often requires an acid catalyst to proceed at a reasonable rate.[12] If you are using very mild conditions, the catalysis may be insufficient.
-
Optimization: Instead of just increasing heat, consider changing the catalyst. A slightly stronger (but still weak) acid, or a Lewis acid, might be more effective. Iodine has also been shown to be an effective catalyst for this reaction, sometimes allowing it to proceed at room temperature.[6]
-
-
Pressure Application: While not commonly used, high-pressure conditions can be employed to accelerate the reaction. High hydrostatic pressure can significantly reduce reaction times, even at ambient temperature.
Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[2] A key challenge in this synthesis is the instability of the α-amino ketone, which can readily self-condense.[13]
Question: My Knorr synthesis is giving a low yield, and I suspect the α-amino ketone is self-condensing. How can I manage the reaction temperature to prevent this?
Answer:
You are correct to be concerned about the self-condensation of the α-amino ketone. This is a common side reaction that is highly dependent on temperature. The Knorr synthesis is often an exothermic reaction, which requires careful temperature management.[13]
Causality and Solution:
-
Exothermic Reaction: The reduction of the oxime precursor to the α-amino ketone using zinc dust is exothermic.[13] If the addition of reagents is too fast, the temperature can rise uncontrollably, reaching the boiling point of the solvent and promoting the undesired self-condensation of the highly reactive α-amino ketone.
-
Optimization: The α-amino ketone should be prepared in situ and consumed immediately.[13] This is typically achieved by the gradual addition of the oxime solution and zinc dust to the β-ketoester solution.[13] Employ external cooling with an ice bath to maintain a stable temperature, especially during the addition of the reducing agent.[13] For some variations, maintaining a temperature between 5 and 7°C during the initial steps is crucial.
-
-
Controlled Heating: While the initial phase may require cooling, the subsequent cyclization may require heating.
-
Optimization: After the initial exothermic phase is complete, the reaction may be gently heated to reflux to drive the cyclization to completion. Careful monitoring by TLC is essential to determine the optimal reaction time and avoid prolonged heating that could lead to side products.
-
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][14]
Question: I am having trouble with chemoselectivity in my Hantzsch synthesis. Are there temperature or pressure considerations that can help?
Answer:
Yes, managing the reaction conditions is key to controlling selectivity in the Hantzsch synthesis. The reaction proceeds through several steps, and controlling the rate of each can influence the final outcome.
Causality and Solution:
-
Enamine Formation: The first step is the formation of an enamine from the β-ketoester and the amine.[14] This step is typically fast at room temperature.
-
Optimization: Allowing the β-ketoester and amine to stir at room temperature for a period (e.g., 30 minutes) before adding the α-haloketone can ensure complete enamine formation.[12]
-
-
Alkylation vs. Acylation: The subsequent reaction of the enamine with the α-haloketone is the crucial C-C bond-forming step. This step often requires heating to proceed at a reasonable rate.
-
Optimization: The reaction is typically heated to a gentle reflux in a solvent like ethanol.[12] The temperature should be high enough to promote the reaction but not so high as to cause degradation. Monitoring by TLC is crucial to avoid over-heating or prolonged reaction times.
-
-
Mechanochemical Methods: For a solvent-free approach, high-speed vibration milling can be used.[15][16] This method avoids the need for high temperatures and solvents, often leading to higher yields and a cleaner reaction profile.[15] The energy input in this case is mechanical rather than thermal.
Clauson-Kaas Pyrrole Synthesis
This method synthesizes N-substituted pyrroles from the reaction of primary amines with 2,5-dimethoxytetrahydrofuran.[17] The reaction is often carried out in refluxing acetic acid, but these conditions can be too harsh for sensitive substrates.[18]
Question: My substrate is sensitive to heat and strong acids. How can I perform a Clauson-Kaas synthesis under milder conditions?
Answer:
This is a common challenge, as many functionalized molecules cannot tolerate refluxing in strong acid. Fortunately, several milder protocols have been developed.
Causality and Solution:
-
Acid- and Heat-Sensitivity: The traditional conditions can cause decomposition of both starting materials and products.[19]
-
Optimization: A modified procedure involves a two-step process. First, 2,5-dimethoxytetrahydrofuran is gently hydrolyzed in water at reflux to form the more reactive 2,5-dihydroxytetrahydrofuran. The solution is then cooled to room temperature, and the amine is added in a buffered solution (e.g., acetate buffer at pH 5). This allows the condensation to occur at room temperature, avoiding both high heat and strong acid during the critical pyrrole formation step.[19]
-
-
Microwave-Assisted Synthesis: As with other pyrrole syntheses, microwave irradiation offers a significant advantage. It allows for rapid heating to a specific temperature (e.g., 120°C) for a short period (e.g., 20 minutes), often in the absence of a solvent.[20] This can dramatically improve yields and reduce side reactions for many substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in pyrrole reactions?
A1: Temperature primarily affects the rate of reaction and the stability of the reactants, intermediates, and products.
-
Rate Control: Higher temperatures generally increase the reaction rate, which can be beneficial for sluggish reactions.[5]
-
Side Reactions: However, excessive heat can lead to undesired side reactions, such as polymerization and thermal degradation, resulting in the formation of tar and reduced yields.[3][21]
-
Exothermic Reactions: In some cases, like the Knorr synthesis, the reaction is exothermic, and cooling is required to prevent the reaction from becoming uncontrollable.[13]
Q2: How does pressure influence pyrrole synthesis?
A2: The role of pressure is less commonly exploited than temperature but can be significant in certain contexts:
-
Microwave Synthesis: In microwave-assisted synthesis, reactions are conducted in sealed vessels. The heating of the solvent generates increased pressure, which, along with the high temperature, can dramatically accelerate the reaction rate.
-
Vacuum Distillation: Pressure is critically important during purification. Pyrrole and its derivatives are often purified by vacuum distillation to avoid the high temperatures that would be required for distillation at atmospheric pressure.[12][22] This minimizes thermal degradation of the product.[12] Typical conditions for purification can involve a vacuum of up to 40 mbar and a bottom temperature of up to 85°C.[12]
-
Volatile Reactants: For reactions involving volatile reactants or reagents (like ammonia), conducting the reaction under pressure in a sealed vessel can ensure that the reagent remains in the reaction mixture.
Q3: My reaction turns black. Is it always due to high temperature?
A3: While high temperature is a common culprit for the formation of black, tarry material, it is not the only cause.[21] Strong acids can also catalyze polymerization, even at moderate temperatures.[3] The combination of high heat and strong acid is particularly detrimental.[21] If you observe this, your first steps should be to lower the temperature and/or use a milder acid catalyst.[3]
Q4: Can I use a vacuum to remove volatile byproducts during the reaction?
A4: Applying a vacuum during the reaction is generally not advisable unless the protocol specifically calls for it (e.g., to remove a volatile byproduct like water to drive an equilibrium). A vacuum will lower the boiling points of your solvent and reactants, which could cause them to evaporate from the reaction mixture. It is more common to use a vacuum after the reaction is complete for solvent removal and purification of the product.[12][22]
Data and Protocols
Table 1: Recommended Temperature Ranges for Pyrrole Syntheses
| Synthesis Method | Conventional Heating Temperature | Microwave-Assisted Temperature | Key Considerations |
| Paal-Knorr | Room Temperature to Reflux (e.g., 60-110°C) | 80 - 150°C | Lower temperatures are preferred to avoid degradation.[6][11][21] |
| Knorr | Room Temperature with initial cooling (5-7°C) | Not commonly reported | Requires careful control of the initial exothermic reaction.[13] |
| Hantzsch | Reflux (e.g., in ethanol) | 130°C | Often requires heat to drive the reaction to completion.[12][23] |
| Clauson-Kaas | Room Temperature to Reflux (e.g., 60-110°C) | 120 - 150°C | Milder, room temperature methods are available for sensitive substrates.[19][20][24] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis
Objective: To synthesize a substituted pyrrole from a 1,4-diketone and a primary amine using microwave irradiation to minimize reaction time and thermal degradation.[9][10]
-
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Acetic acid (catalytic amount)
-
Ethanol (as solvent)
-
Microwave vial
-
-
Procedure:
-
In a microwave vial, dissolve the 1,4-dicarbonyl compound in ethanol.
-
Add the primary amine and a catalytic amount of acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for 2-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Temperature-Controlled Knorr Pyrrole Synthesis
Objective: To synthesize a substituted pyrrole while managing the exothermic nature of the reaction to prevent self-condensation of the α-amino ketone intermediate.[13]
-
Materials:
-
β-ketoester (2.0 eq)
-
Glacial acetic acid
-
Sodium nitrite (1.0 eq) in water
-
Zinc dust
-
-
Procedure:
-
Dissolve the β-ketoester in glacial acetic acid in a flask and place it in an ice bath to cool.
-
Slowly add the aqueous solution of sodium nitrite while maintaining the temperature between 5-7°C. This forms the α-oximino-β-ketoester.
-
To this cooled and stirred solution, gradually add zinc dust. The reaction is exothermic, so the addition rate should be controlled to keep the temperature from rising significantly. Use external cooling as needed.
-
After the zinc addition is complete, the reaction mixture may be allowed to warm to room temperature or gently refluxed to complete the cyclization. Monitor the reaction by TLC.
-
Upon completion, pour the hot mixture into a large volume of water to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization.
-
Visualizations
Troubleshooting Workflow for Pyrrole Synthesis
Caption: A troubleshooting workflow for common issues in pyrrole synthesis.
Relationship Between Temperature, Pressure, and Reaction Outcome
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 13. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 20. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 23. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 24. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate and Other Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Scaffolds
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[1] Its unique electronic properties and ability to participate in various molecular interactions have made it a focal point in the design of novel therapeutic agents, particularly in oncology. This guide provides an in-depth, objective comparison of a specific pyrrole derivative, Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate , against established anticancer agents, offering a technical perspective for researchers in the field.
While public domain literature specifically detailing the cytotoxic IC50 values for this compound is limited, its designated mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.[2][3] This guide will, therefore, present a comparative analysis based on this proposed mechanism, while also drawing upon available experimental data from structurally similar pyrrole analogs to provide a broader context of its potential efficacy. The comparison will be drawn against three cornerstone chemotherapeutic drugs with distinct mechanisms of action: Doxorubicin , Paclitaxel , and Cisplatin .
Mechanistic Showdown: A Tale of Four Compounds
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Below is a comparative overview of the molecular pathways targeted by this compound and the selected conventional drugs.
This compound: A Focus on Nucleotide Synthesis
This compound is classified as an inhibitor of thymidylate synthase (TS).[2] TS is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4] By inhibiting TS, the compound aims to deplete the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides. This disruption triggers "thymineless death," a state where the cell cannot replicate its DNA, ultimately leading to cell cycle arrest and apoptosis.[4] Some pyrrole derivatives have also been noted for their antifolate activity, which can further disrupt nucleotide synthesis pathways.[2][3]
Interestingly, studies on the closely related structural isomers, ethyl-2-amino-pyrrole-3-carboxylates, have revealed an alternative mechanism of action: the inhibition of tubulin polymerization.[5][6] This dual potential within the aminopyrrole carboxylate scaffold highlights a promising area for further investigation.
Figure 1: Proposed mechanism of this compound.
The Comparators: Established Mechanisms in Cancer Therapy
To provide a robust comparison, we will examine three standard-of-care anticancer drugs, each with a well-defined and distinct mechanism of action.
-
Doxorubicin (DNA Intercalator and Topoisomerase II Inhibitor): Doxorubicin exerts its potent cytotoxic effects primarily by intercalating between the base pairs of DNA, thereby obstructing DNA and RNA synthesis. Furthermore, it inhibits topoisomerase II, an enzyme that alters DNA topology, leading to the accumulation of DNA double-strand breaks.
-
Paclitaxel (Microtubule Stabilizer): Paclitaxel targets the cytoskeleton by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its dynamic disassembly, which is essential for mitotic spindle formation and chromosome segregation. The result is a mitotic arrest, ultimately leading to apoptosis.
-
Cisplatin (DNA Cross-linking Agent): Cisplatin forms covalent adducts with the purine bases in DNA, primarily creating intra-strand cross-links. These cross-links distort the DNA helix, interfering with DNA replication and transcription, and triggering cellular responses that lead to apoptosis.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1005326-26-0 | FQB32626 [biosynth.com]
- 3. This compound [cymitquimica.com]
- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 5. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Anticancer Activity Across Diverse Cancer Cell Lines
In the relentless pursuit of novel cancer therapeutics, the rigorous and reproducible validation of a compound's anticancer activity is the bedrock upon which successful drug discovery is built. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for assessing and comparing the efficacy of anticancer agents across a panel of cancer cell lines. Moving beyond a mere recitation of protocols, we will delve into the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow.
The Imperative of Cross-Cell Line Validation: Beyond a Single Data Point
A common pitfall in early-stage drug discovery is the reliance on a single cancer cell line to determine a compound's potential. Cancer, however, is not a monolithic disease; it is a complex and heterogeneous collection of diseases.[1][2] A compound that exhibits potent activity in one cell line may be entirely ineffective in another due to the vast genomic and phenotypic diversity among tumors, even those originating from the same tissue.[1][2] Therefore, screening a candidate compound against a carefully selected panel of diverse cancer cell lines is not just good practice—it is an absolute necessity for generating a realistic and predictive preclinical dataset.[3][4]
Foundational Pillar: The Sanctity of Cell Line Authentication
Before a single experiment is conducted, the identity of your cellular models must be unequivocally confirmed. The pervasive issues of cell line misidentification and cross-contamination can lead to spurious and misleading data, wasting invaluable time and resources.[5][6][7][8][9] The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling, which generates a unique genetic fingerprint for each line.[5][6][7] It is strongly recommended to authenticate all cell lines upon receipt, after resuscitation from frozen stocks, and at regular intervals (e.g., every 10 passages) to ensure the integrity of your experimental system.[5] Many high-impact journals now mandate cell line authentication for publication, underscoring its critical importance to scientific rigor.[5][8]
Strategic Selection of a Cancer Cell Line Panel
The composition of your cell line panel should be a strategic decision, guided by the specific research question and the hypothesized mechanism of action of your test compound. A well-designed panel should encompass a range of relevant cancer types and, where possible, include cell lines with known genetic features that may predict sensitivity or resistance to your compound.[1][10] For instance, when evaluating a BRAF inhibitor, it is crucial to include both BRAF-mutant and BRAF wild-type cell lines to demonstrate target-specific activity.[10] Publicly available databases such as the NCI-60 Human Tumor Cell Lines Screen and the Cancer Cell Line Encyclopedia provide extensive genomic and pharmacological data to inform your selection.[2][3]
Experimental Workflow for Comparative Anticancer Activity Assessment
The following workflow provides a systematic approach to comparing the cytotoxic or cytostatic effects of a novel compound against a standard chemotherapeutic agent.
Caption: A generalized experimental workflow for validating anticancer activity.
In-Depth Protocol: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
Authenticated cancer cell lines
-
Complete growth medium (specific to each cell line)
-
96-well flat-bottom sterile culture plates
-
Test compound and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell viability.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells per well in 100 µL of medium, determined empirically for each cell line) and seed into a 96-well plate.[13]
-
Include wells with medium only to serve as a background control.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[14]
-
-
Compound Treatment:
-
Prepare a series of dilutions of your test compound and the reference drug in complete growth medium. It is common practice to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include "vehicle control" wells (medium with the same concentration of the compound's solvent, e.g., DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).[15][16]
-
-
MTT Assay and Data Acquisition:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12][14]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][14]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
1. Data Normalization: The raw absorbance values must be normalized to express cell viability as a percentage relative to the untreated control cells.[17][18] The formula for normalization is as follows:
Percentage Viability = [(Absorbance of Treated Well - Absorbance of Blank Well) / (Absorbance of Untreated Control Well - Absorbance of Blank Well)] x 100
2. Dose-Response Curves and IC50 Determination: The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify a compound's potency.[19][20] It represents the concentration of a drug required to inhibit a biological process (in this case, cell viability) by 50%.[19][20]
To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration. Then, use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[19][21] Software such as GraphPad Prism or R are well-suited for this analysis.[19][21] A lower IC50 value indicates a more potent compound.[20]
Comparative Data Presentation
Summarizing the IC50 values in a clear, concise table is essential for comparing the efficacy of your test compound against a reference drug and across different cell lines.
Table 1: Comparative IC50 Values (µM) of Compound-X and Doxorubicin after 48-hour Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Compound-X | 0.85 | 1.23 | 0.67 |
| Doxorubicin | 0.42 | 0.98 | 0.55 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
Understanding the molecular mechanism by which a compound exerts its anticancer effects is crucial. Let's hypothesize that "Compound-X" is a novel inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.
Caption: Proposed inhibitory action of Compound-X on the PI3K/Akt pathway.
Conclusion: A Foundation for Confident Drug Development
The validation of anticancer activity across a diverse and authenticated panel of cancer cell lines is a non-negotiable cornerstone of preclinical drug discovery.[4][22] By adhering to rigorous, well-validated protocols, embracing the principles of scientific integrity, and thoughtfully interpreting comparative data, researchers can build a solid foundation of evidence. This robust approach not only enhances the reliability of published findings but also increases the probability of advancing truly promising therapeutic candidates into the next stages of development, ultimately bringing us one step closer to more effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. psomagen.com [psomagen.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. biocompare.com [biocompare.com]
- 8. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why is authentication important? | Culture Collections [culturecollections.org.uk]
- 10. How to Select NCI Cell Lines for Pharmacogenomic Studies [cytion.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Normalization of data for viability and relative cell function curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
- 20. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrole Scaffold: A Privileged Motif for Potent and Selective Kinase Inhibition
A Comparative Guide to the Efficacy of Pyrrole-Based Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and angiogenesis, has made them a focal point for the development of targeted therapies. Among the myriad of chemical scaffolds explored for kinase inhibition, the pyrrole ring system has consistently proven to be a "privileged structure," forming the core of numerous highly effective and clinically successful kinase inhibitors.[1][2] This guide provides an in-depth, comparative analysis of the efficacy of various pyrrole-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this important class of therapeutics.
The Allure of the Pyrrole Scaffold: An ATP-Mimetic Powerhouse
The remarkable success of pyrrole-containing molecules as kinase inhibitors stems from their inherent ability to mimic the adenine base of adenosine triphosphate (ATP), the natural substrate for all kinases. The pyrrole ring, often fused with other heterocyclic systems like pyrimidine or indole, can effectively occupy the ATP-binding pocket of kinases, a highly conserved region within the kinase domain. This structural mimicry provides a strong foundation for potent inhibition.[3][4] Furthermore, the versatility of the pyrrole scaffold allows for extensive chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases or kinase families.[5] This adaptability is crucial for developing targeted agents with improved therapeutic windows and reduced off-target effects.
This guide will delve into the comparative efficacy of prominent pyrrole-based kinase inhibitors, focusing on key scaffolds including the pyrrole indolin-2-one of Sunitinib, the pyrrolo[2,3-d]pyrimidine core, and the pyrrolo[2,3-b]indole framework. We will examine their inhibitory profiles against clinically relevant kinases, present the experimental data in a clear, comparative format, and provide detailed protocols for the key assays used to determine their efficacy.
Comparative Efficacy of Pyrrole-Based Kinase Inhibitors: A Data-Driven Analysis
The true measure of a kinase inhibitor's utility lies in its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor. The following tables summarize the IC50 values for a selection of pyrrole-based kinase inhibitors against a panel of key kinases implicated in cancer progression, particularly those involved in angiogenesis and cell proliferation such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.
Table 1: Comparative Inhibitory Activity (IC50 in nM) of Pyrrole Indolin-2-one Derivatives
| Compound | VEGFR-2 | PDGFR-β | c-Kit | FLT3 | Reference |
| Sunitinib | 80 | 2 | 2 | 50 | [1] |
| SU6668 | - | - | - | - | [6] |
| Compound 1 | 20 | - | - | - | [7] |
| Compound 16f | - | 10 | - | - | [7] |
Note: A lower IC50 value indicates greater potency. Dashes indicate data not available in the cited sources.
Table 2: Comparative Inhibitory Activity (IC50 in nM) of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | EGFR | Her2 | VEGFR-2 | CDK2 | Reference |
| Compound 5k | 79 | 40 | 136 | 204 | [8][9] |
| Compound 12i (mutant EGFR) | 0.21 | - | - | - | [10] |
| Compound 12i (wild-type EGFR) | 22 | - | - | - | [10] |
Note: Compound 12i demonstrates high selectivity for a mutant form of EGFR.
Table 3: Kinase Inhibition Profile of Sorafenib (a bi-aryl urea with a pyrrole moiety)
| Kinase | IC50 (nM) | Reference |
| Raf-1 | 6 | [3] |
| B-Raf | 22 | [3] |
| VEGFR-1 | 26 | [3] |
| VEGFR-2 | 90 | [3] |
| VEGFR-3 | 20 | [3] |
| PDGFR-β | 57 | [3] |
| c-Kit | 68 | [3] |
| FLT3 | 58 | [3] |
| RET | 43 | [3] |
These tables highlight the diverse inhibitory profiles achievable with the pyrrole scaffold. Sunitinib, a multi-targeted inhibitor, demonstrates potent activity against several receptor tyrosine kinases crucial for angiogenesis.[1] In contrast, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can be engineered to exhibit high potency and selectivity for specific kinases, including mutant forms of EGFR, a key driver in certain cancers.[10] Sorafenib, while not a classic fused pyrrole system, incorporates a pyrrole ring and showcases broad-spectrum activity against both receptor tyrosine kinases and intracellular serine/threonine kinases of the Raf pathway.[3]
Validating Efficacy: Key Experimental Protocols
The trustworthiness of any comparative analysis rests on the validity of the experimental data. Here, we provide detailed, step-by-step methodologies for two fundamental assays used to determine the efficacy of kinase inhibitors: the in vitro kinase inhibition assay and the cellular viability assay.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This biochemical assay directly measures the enzymatic activity of a purified kinase and the ability of a compound to inhibit it. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyrrole-based inhibitor in DMSO. Further dilute in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Add the purified kinase enzyme and the specific peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Cellular Viability Assay: MTT Assay
This cell-based assay assesses the cytotoxic or anti-proliferative effects of an inhibitor on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrole-based inhibitor. Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the cells for a period of 24 to 72 hours in a humidified incubator at 37°C and 5% CO2.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells. Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.
Mechanism of Action: Targeting Key Signaling Pathways
Pyrrole-based kinase inhibitors primarily exert their effects by blocking the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell growth, survival, and angiogenesis. A key pathway targeted by many of these inhibitors is the one mediated by VEGFR and PDGFR.
As illustrated, binding of growth factors like VEGF and PDGF to their respective receptor tyrosine kinases (RTKs) on the cell surface triggers receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades.[14][15] These include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the PLCγ/PKC pathway.[4] These pathways culminate in the nucleus, where they regulate the transcription of genes involved in cell proliferation, survival, and angiogenesis. Pyrrole-based inhibitors, by blocking the kinase activity of VEGFR and PDGFR, effectively shut down these pro-tumorigenic signals.
Conclusion and Future Perspectives
The pyrrole scaffold has unequivocally established itself as a cornerstone in the design of potent and selective kinase inhibitors. From the multi-targeted efficacy of Sunitinib to the precision of next-generation pyrrolo[2,3-d]pyrimidine derivatives, this versatile chemical motif continues to fuel the development of innovative cancer therapies. The comparative data and detailed protocols presented in this guide underscore the importance of a rigorous, data-driven approach to evaluating and comparing the efficacy of these inhibitors. As our understanding of the kinome and the molecular drivers of cancer deepens, the rational design of novel pyrrole-based inhibitors will undoubtedly lead to even more effective and personalized treatments for patients. The ongoing exploration of this "privileged" scaffold promises a bright future for targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oncology-central.com [oncology-central.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carnabio.com [carnabio.com]
- 15. researchgate.net [researchgate.net]
The Aminopyrrole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Among its derivatives, substituted aminopyrroles have garnered significant attention as potent modulators of various biological targets, particularly protein kinases.[2][3] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted aminopyrroles, with a focus on their activity as kinase inhibitors. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and biological evaluation, and visualize key concepts to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Aminopyrrole Core as a Kinase Hinge-Binder
The efficacy of many aminopyrrole-based kinase inhibitors stems from their ability to mimic the adenine moiety of ATP, the natural substrate for kinases. The aminopyrrole scaffold can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a key determinant of inhibitor potency.[4] Molecular modeling studies have shown that the 2-amino group and the pyrrole nitrogen can act as hydrogen bond donors and acceptors, respectively, effectively anchoring the inhibitor in the active site.[5] The substituents at other positions of the pyrrole ring then explore different pockets of the ATP-binding site, influencing both potency and selectivity.
Comparative Analysis of Substituted Aminopyrroles as Kinase Inhibitors
To illustrate the SAR of substituted aminopyrroles, we will focus on two well-studied kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Lymphocyte-specific kinase (Lck).
Aminopyrrole Derivatives as VEGFR-2 Inhibitors
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Several studies have explored aminopyrrole-based scaffolds as VEGFR-2 inhibitors. A particularly insightful example is the exploration of pyrrolo[2,1-f][6][7][8]triazine derivatives.[1]
Key SAR Observations for Pyrrolo[2,1-f][6][7][8]triazine VEGFR-2 Inhibitors:
-
The 4-Anilino Moiety: The nature of the substituent on the aniline ring at the 4-position is crucial for activity. A 3-hydroxy-4-methylphenylamino group was found to be a potent pharmacophore.[1]
-
Substitution at C-5 and C-6: Modifications at these positions have a significant impact on potency. Introduction of a basic amino group on the C-6 side chain can mitigate the glucuronidation of the phenolic hydroxyl group, a common metabolic liability.[1]
The following table summarizes the in vitro potency of representative pyrrolo[2,1-f][6][7][8]triazine derivatives against VEGFR-2 kinase.
| Compound ID | 4-Anilino Substituent | C-6 Substituent | VEGFR-2 IC50 (nM) | Reference |
| 1 | 3-hydroxy-4-methylphenylamino | H | 50 | [1] |
| 2 | 3-hydroxy-4-methylphenylamino | (2-morpholinoethyl)aminomethyl | 10 | [1] |
| 3 | 3-hydroxy-4-methylphenylamino | (2-(dimethylamino)ethyl)aminomethyl | 8 | [1] |
Interpretation of SAR Data: The data clearly demonstrates that the introduction of a basic amino group at the C-6 position significantly enhances the inhibitory potency against VEGFR-2. This is likely due to a combination of factors, including improved pharmacokinetic properties by masking the phenolic hydroxyl group from metabolic enzymes and potentially forming additional interactions within the kinase active site.
Aminopyrrole Derivatives as Lck Inhibitors
Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell signaling and activation.[2] Inhibition of Lck is a promising therapeutic strategy for autoimmune diseases and organ transplant rejection. Several series of pyrrole derivatives have been investigated as Lck inhibitors.
Key SAR Observations for Pyrrole-based Lck Inhibitors:
A study on a novel series of pyrrole derivatives identified key structural features for potent Lck inhibition.[2]
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole core are critical.
-
Hydrophobicity: A quantitative structure-activity relationship (QSAR) study suggested that the hydrophobic properties of certain substituents are conducive to Lck inhibitory activity.
The following table presents the Lck inhibitory activity of a series of substituted pyrrole derivatives.
| Compound ID | R1 | R2 | R3 | Lck IC50 (nM) |
| 4 | Phenyl | H | COOCH3 | >1000 |
| 5 | 4-Chlorophenyl | H | COOCH3 | 500 |
| 6 | 4-Chlorophenyl | CH3 | COOCH3 | 50 |
| 7 | 4-Chlorophenyl | CH3 | CONH2 | 8 |
Interpretation of SAR Data: This dataset highlights the importance of specific substitution patterns for Lck inhibition. The introduction of a chloro substituent on the phenyl ring at R1 improves activity. Furthermore, the presence of a methyl group at R2 and the conversion of the ester at R3 to a primary amide lead to a significant enhancement in potency. This suggests that these modifications optimize the interactions of the inhibitor with the Lck active site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative aminopyrrole kinase inhibitor and for the in vitro evaluation of its biological activity.
Synthesis of a Substituted 2-Aminopyrrole Derivative
The following protocol describes a general method for the synthesis of N-substituted 2-aminopyrroles via a stepwise Gewald reaction.[3]
Workflow for the Synthesis of N-Substituted 2-Aminopyrroles:
Caption: A three-step workflow for the synthesis of N-substituted 2-aminopyrroles.
Step-by-Step Protocol:
-
Knoevenagel Condensation to form Crotononitrile Derivative:
-
To a solution of the appropriate arylmethylketone (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the crotononitrile derivative.
-
-
Bromination to form Bromocrotononitrile:
-
To a solution of the crotononitrile derivative (5 mmol) in carbon tetrachloride (30 mL), add N-bromosuccinimide (NBS, 5.5 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude bromocrotononitrile, which can be used in the next step without further purification.
-
-
Cyclization to form N-Substituted 2-Aminopyrrole:
-
Dissolve the crude bromocrotononitrile (4 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).
-
To this solution, add the desired primary amine (4.4 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture) to afford the pure N-substituted 2-aminopyrrole.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[8]
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well white opaque plate, add 2.5 µL of the serially diluted test compound or DMSO (for control wells).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Mechanistic Insights from Molecular Modeling
Molecular docking and other computational methods provide valuable insights into the binding modes of aminopyrrole inhibitors within the kinase active site, helping to rationalize the observed SAR.[5]
Key Binding Interactions of Aminopyrrole Kinase Inhibitors:
References
- 1. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity and Cross-Reactivity of Aminopyrrole Derivatives
For researchers, scientists, and drug development professionals, the pursuit of targeted therapies is a paramount objective. Small molecule inhibitors, particularly those built around privileged scaffolds like the aminopyrrole core, represent a significant portion of the modern therapeutic arsenal. These agents, most notably as inhibitors of protein kinases, have revolutionized the treatment of cancers and autoimmune diseases. However, the clinical success of a kinase inhibitor is not solely dependent on its potency against the intended target; it is critically defined by its selectivity.[1][2] This guide provides an in-depth comparison of the cross-reactivity and selectivity profiles of key aminopyrrole derivatives, supported by experimental data and protocols to empower researchers in their quest for more precise medicines.
The central challenge in developing kinase inhibitors lies in the highly conserved nature of the ATP-binding site across the human kinome.[2] This structural similarity often leads to promiscuous binding, where a drug inhibits multiple kinases.[3][4] While sometimes therapeutically beneficial (a concept known as polypharmacology), off-target inhibition is more frequently associated with adverse effects and toxicity.[1] Therefore, a rigorous and early assessment of an inhibitor's selectivity is a non-negotiable step in the drug discovery pipeline.
This guide will dissect the selectivity profiles of prominent aminopyrrole-based Janus kinase (JAK) inhibitors, explore the experimental workflows used to generate these profiles, and delve into the structure-activity relationships (SAR) that govern their specificity.
Comparative Selectivity of Aminopyrrole-Based JAK Inhibitors
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases crucial for cytokine signaling.[5] Their central role in the immune system has made them attractive targets for inflammatory diseases. Several aminopyrrole derivatives have been developed to target this family, each with a distinct selectivity profile that underpins its therapeutic window.
Here, we compare two notable aminopyrrole derivatives: Filgotinib , a selective JAK1 inhibitor, and Cerdulatinib (PRT062070) , a dual inhibitor of JAK and Spleen Tyrosine Kinase (SYK).[6][7][8]
| Parameter | Filgotinib | Cerdulatinib (PRT062070) |
| Primary Target(s) | JAK1[8][9] | JAK1, JAK2, JAK3, TYK2, SYK[6][7] |
| JAK1 IC50 | ~10 nM | 12 nM[6][10] |
| JAK2 IC50 | ~28 nM | 6 nM[6][10] |
| JAK3 IC50 | ~810 nM | 8 nM[6][10] |
| TYK2 IC50 | ~116 nM | 0.5 nM[6][10] |
| SYK IC50 | Not a primary target | 32 nM[6][11] |
| Selectivity Profile | Highly selective for JAK1 over other JAK isoforms.[8][12] | Potent dual inhibitor of JAK and SYK pathways.[7][13] |
| Therapeutic Rationale | Targeted inhibition of JAK1-mediated pathways is believed to maximize efficacy in autoimmune conditions while minimizing side effects associated with JAK2 (e.g., anemia) and JAK3 (e.g., immunosuppression) inhibition.[8][14][15] | Simultaneous targeting of SYK and JAK pathways may offer broader efficacy in certain B-cell malignancies and autoimmune diseases where multiple signaling pathways are implicated.[7] |
Analysis:
The data clearly illustrates two distinct strategies in drug design. Filgotinib exemplifies a precision approach, demonstrating significant selectivity for JAK1.[8][12] This selectivity is hypothesized to provide a better safety profile by avoiding the hematological side effects linked to JAK2 inhibition and the broader immunosuppression from JAK3 inhibition.[14][15]
Conversely, Cerdulatinib is a multi-targeted inhibitor designed to block both JAK-STAT and SYK-mediated signaling pathways.[7][13] This dual action can be advantageous in complex diseases like certain B-cell lymphomas where both pathways contribute to pathology.[7] However, this broader activity profile inherently carries a different risk-benefit consideration, as it engages more targets throughout the kinome.[11]
Experimental Workflows for Assessing Selectivity
Generating reliable selectivity data requires a multi-tiered experimental approach. A typical workflow progresses from broad, high-throughput screening to more focused biochemical and cellular assays.
Caption: Workflow for kinase inhibitor selectivity profiling.
Protocol 1: Radiometric [³³P]-ATP Kinase Activity Assay (IC50 Determination)
This protocol is a gold standard for directly measuring the catalytic inhibition of a kinase.[1][3]
Causality: The principle is to quantify the transfer of a radiolabeled phosphate from [³³P]-ATP to a specific substrate peptide by the kinase. A decrease in incorporated radioactivity in the presence of the inhibitor is directly proportional to its inhibitory activity. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for each kinase to ensure that the resulting IC50 value closely reflects the inhibitor's intrinsic affinity (Ki).[1]
Methodology:
-
Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT).
-
Compound Dilution: Perform a serial dilution of the aminopyrrole inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO, then dilute into the reaction buffer.
-
Reaction Setup: In a 96-well plate, add in order:
-
10 µL of diluted inhibitor or DMSO (vehicle control).
-
20 µL of a mix containing the target kinase and its specific substrate peptide.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiation: Add 20 µL of [³³P]-ATP solution (at Km concentration) to start the reaction.
-
Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C, ensuring the reaction is in the linear phase.
-
Termination: Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Quantification: Add liquid scintillant to the dried plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, or thermal shift assay, is a biophysical method that validates direct binding of an inhibitor to its target kinase.[16]
Causality: This technique relies on the principle that ligand binding stabilizes the protein's tertiary structure, leading to an increase in its melting temperature (Tm).[16] A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of the protein that become exposed upon thermal denaturation, causing an increase in fluorescence. A positive shift in Tm (ΔTm) in the presence of the inhibitor provides direct evidence of binding.
Methodology:
-
Reagent Preparation:
-
Dilute the purified kinase to a final concentration of 2 µM in a suitable buffer (e.g., PBS).
-
Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
Prepare a 10 mM stock of the aminopyrrole inhibitor in DMSO.
-
-
Reaction Setup: In a 96-well PCR plate, for each 20 µL reaction, add:
-
Kinase solution.
-
SYPRO Orange dye (to a final concentration of 5x).
-
Inhibitor (to a final concentration of 10 µM) or DMSO (control).
-
-
Thermal Cycling: Place the sealed plate in a real-time PCR instrument.
-
Data Acquisition: Program the instrument to increment the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The Tm is the midpoint of the transition in the melting curve. Calculate the ΔTm by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + inhibitor). A significant positive ΔTm confirms binding.
Structure-Activity Relationship (SAR) Insights
The selectivity of aminopyrrole derivatives is not accidental; it is engineered through meticulous chemical modifications. SAR studies reveal how subtle changes to the molecule's structure can drastically alter its binding profile.[17][18][19]
For many aminopyrrole kinase inhibitors, the core scaffold acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Selectivity is often achieved by modifying the substituents extending from this core into more variable regions of the ATP pocket.[17]
-
N-benzyl and Phenyl Groups: In some aminopyrrole series, the presence of N-benzyl and vicinal 4,5-diphenyl groups on the pyrrole ring are critical for inhibitory potency.[17][18]
-
Solvent-Front Modifications: Groups extending towards the solvent-exposed region of the active site can be modified to exploit unique residues or pockets in the target kinase, thereby preventing binding to off-targets that lack these features.
-
Gatekeeper Residue Interaction: The "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, is a key determinant of selectivity. Bulky gatekeeper residues in some kinases can sterically hinder the binding of inhibitors designed for kinases with smaller gatekeepers (e.g., glycine or threonine). Chemists can design aminopyrrole derivatives with substituents that either favorably interact with a specific gatekeeper or are repelled by others, thus tuning selectivity.
Conclusion and Future Perspectives
The aminopyrrole scaffold remains a highly valuable starting point for the development of targeted kinase inhibitors. As demonstrated by the comparison of Filgotinib and Cerdulatinib, medicinal chemistry strategies can be employed to either sharpen selectivity towards a single target or engineer controlled polypharmacology for complex diseases.
The future of drug development will rely on increasingly sophisticated methods to predict and validate inhibitor selectivity.[2] Computational approaches, such as kinome-wide structural analysis and machine learning models, will become indispensable for predicting off-target effects before synthesis.[2][4] However, the rigorous, multi-tiered experimental validation outlined in this guide will remain the ultimate arbiter of a compound's true selectivity profile. For researchers in the field, a deep understanding of these principles and protocols is essential for translating promising chemical matter into safe and effective medicines.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel kinase inhibitor PRT062070 (Cerdulatinib) demonstrates efficacy in models of autoimmunity and B-cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xeljanz (tofacitinib) vs Jyseleca (filgotinib) | Everyone.org [everyone.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. [PDF] JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Ethyl 2-Amino-Pyrrole-3-Carboxylates: A Comparative Guide to Evaluation and Mechanistic Insight
An In-Depth Technical Guide for Researchers
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] Recent research has highlighted the potential of novel pyrrole derivatives as potent anticancer agents, capable of targeting various cellular processes from signaling pathways to structural components.[5][6] Among these, the Ethyl 2-Amino-Pyrrole-3-Carboxylate (EAPC) class has emerged as a promising source of novel chemotherapeutics.[7][8]
This guide provides a comparative overview of the cytotoxic effects of key EAPC derivatives, grounded in published experimental data. As a senior application scientist, my objective is not merely to present data, but to provide the causal logic behind the experimental design and to equip fellow researchers with robust, self-validating protocols for assessing these, and other novel compounds. We will delve into the established mechanisms of action for lead EAPC compounds and offer detailed, step-by-step methodologies for the critical assays required for their evaluation.
Comparative Cytotoxicity of Lead EAPC Derivatives
Initial high-throughput screening and subsequent validation studies have identified several EAPC derivatives with significant cytotoxic activity. Notably, two compounds, designated EAPC-20 and EAPC-24 , have demonstrated potent, dose- and time-dependent inhibition of cancer cell proliferation across multiple soft tissue cancer cell lines.[7][8]
The evaluation of these compounds across a panel of cell lines is a crucial first step in characterizing their therapeutic potential and spectrum of activity.[9] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a critical metric for this comparison.[9][10]
Table 1: Comparative Cytotoxicity (IC50) of EAPC-20 and EAPC-24 in Soft Tissue Cancer Cell Lines
| Cell Line | Cancer Type | EAPC-20 (IC50, µM) | EAPC-24 (IC50, µM) |
| SK-LMS-1 | Leiomyosarcoma | Data indicates significant inhibition | Data indicates significant inhibition |
| RD | Rhabdomyosarcoma | Data indicates significant inhibition | Data indicates significant inhibition |
| GIST-T1 | Gastrointestinal Stromal Tumor | Data indicates significant inhibition | Data indicates significant inhibition |
| A-673 | Ewing's Sarcoma | Data indicates significant inhibition | Data indicates significant inhibition |
| U-2 OS | Osteosarcoma | Data indicates significant inhibition | Data indicates significant inhibition |
| GIST-T1-R | Imatinib-Resistant GIST | Potent antiproliferative activity | Potent antiproliferative activity |
Note: Specific IC50 values from the primary literature are summarized to indicate that both compounds show considerable inhibitory effects. Studies confirm potent activity against both imatinib-sensitive and imatinib-resistant GISTs.[7][11][12]
The data consistently show that EAPC-20 and EAPC-24 are potent cytotoxic agents against a range of soft tissue sarcomas, a group of cancers known for their resistance to conventional chemotherapy.[7][8] Their efficacy against imatinib-resistant GIST cells is particularly noteworthy, suggesting a mechanism of action that circumvents common resistance pathways.[11][12]
Mechanism of Action: Targeting Microtubule Dynamics
Understanding how a compound kills cancer cells is as important as knowing that it does. Mechanistic studies have revealed that the cytotoxic effects of EAPC-20 and EAPC-24 are primarily due to their ability to inhibit tubulin polymerization.[7][8]
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting the dynamic assembly and disassembly of microtubules, EAPCs trigger a robust G2/M cell-cycle arrest, effectively halting cell division.[7][8] This prolonged mitotic arrest ultimately culminates in the activation of intrinsic apoptotic pathways, leading to programmed cell death.[7][11][12]
References
- 1. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. | Semantic Scholar [semanticscholar.org]
- 4. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide for Benchmarking New Pyrrole Derivatives Against Established Anti-Inflammatory Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel pyrrole derivatives against established anti-inflammatory drugs. By integrating mechanistic insights with robust experimental protocols, this document serves as a practical resource for evaluating the therapeutic potential of new chemical entities in the field of inflammation.
Introduction: The Landscape of Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1] The current anti-inflammatory arsenal is dominated by two major classes of drugs: nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[2] While effective, their long-term use is often limited by significant side effects.[3] This necessitates the development of novel anti-inflammatory agents with improved safety and efficacy profiles. Pyrrole derivatives have emerged as a promising class of compounds with demonstrated anti-inflammatory potential, often targeting key inflammatory mediators.[4][5]
This guide will delineate a systematic approach to compare new pyrrole derivatives with established drugs like the non-selective NSAID, Ibuprofen, the COX-2 selective inhibitor, Celecoxib, and the corticosteroid, Dexamethasone.
Mechanistic Insights: Targeting the Inflammatory Cascade
A thorough understanding of the mechanism of action is paramount in drug development. This section outlines the key signaling pathways in inflammation and how different drug classes modulate these pathways.
The Arachidonic Acid Cascade and Cyclooxygenase (COX) Inhibition
NSAIDs exert their anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[6][7]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[8][9]
Established Drugs:
-
Ibuprofen: A non-selective COX inhibitor, blocking both COX-1 and COX-2.[10] Inhibition of COX-1 is associated with gastrointestinal side effects.[11]
-
Celecoxib: A selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6][9]
New Pyrrole Derivatives: Many novel pyrrole derivatives have been designed as selective or dual inhibitors of COX and other inflammatory enzymes like lipoxygenase (LOX).[12][13] Their potential to selectively target COX-2 or offer a balanced inhibition of multiple pathways is a key area of investigation.[4]
Glucocorticoid Receptor-Mediated Gene Regulation
Corticosteroids, such as Dexamethasone, have broad anti-inflammatory effects. They function by binding to the glucocorticoid receptor (GR) in the cytoplasm.[14][15] This complex then translocates to the nucleus and modulates gene expression in two primary ways:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.[15][16]
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of inflammatory genes.[15][16]
Key Inflammatory Signaling Pathways: NF-κB and MAPK
The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[17][18]
-
NF-κB Pathway: This pathway is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[17][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[20][21]
-
MAPK Pathway: This pathway consists of a cascade of protein kinases that transmit extracellular signals to the nucleus, regulating a wide range of cellular processes including inflammation.[18][22] The major MAPK subfamilies involved in inflammation are ERK, p38, and JNK. Activation of these pathways leads to the expression of inflammatory mediators.[23]
Potential of Pyrrole Derivatives: The therapeutic potential of new pyrrole derivatives may lie in their ability to modulate these upstream signaling pathways, offering a different and possibly more targeted approach to reducing inflammation compared to direct enzyme inhibition.
Experimental Benchmarking: A Step-by-Step Guide
A multi-tiered approach, combining in vitro and in vivo models, is essential for a comprehensive evaluation of new anti-inflammatory compounds.
In Vitro Assays: Mechanistic and Potency Evaluation
These assays provide initial insights into the mechanism of action and potency of the test compounds.
Objective: To determine the inhibitory activity and selectivity of the pyrrole derivatives against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme.
-
Procedure: a. Pre-incubate the COX enzyme with various concentrations of the test compound (new pyrrole derivative, Ibuprofen, Celecoxib) or vehicle control. b. Initiate the reaction by adding arachidonic acid (substrate) and a chromogenic or fluorogenic probe. c. Monitor the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the IC50 (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Causality: This assay directly measures the primary mechanism of action for NSAIDs and many pyrrole-based anti-inflammatory compounds.[13] The selectivity index is a crucial parameter for predicting the potential for gastrointestinal side effects.[24]
Objective: To assess the ability of the compounds to inhibit the production of key inflammatory mediators in a cellular context.[25]
Cell Line: Human monocytic cell line (THP-1) differentiated into macrophages, or primary murine bone marrow-derived macrophages.[26]
Methodology:
-
Cell Culture and Differentiation: Culture and differentiate THP-1 cells into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Pre-treat the macrophages with various concentrations of the test compounds (new pyrrole derivative, Ibuprofen, Celecoxib, Dexamethasone) for 1 hour.
-
Stimulation: Induce an inflammatory response by stimulating the cells with Lipopolysaccharide (LPS).[26]
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the cell culture supernatant using the Griess reagent.[26]
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[25]
-
Gene Expression Analysis: Measure the mRNA levels of inflammatory genes (e.g., COX-2, iNOS, TNF-α) using quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Assess the activation of NF-κB and MAPK pathways by measuring the phosphorylation of key signaling proteins (e.g., p65, p38, JNK).
-
Causality: This cellular model mimics the inflammatory response of innate immune cells and allows for the evaluation of a compound's effect on multiple inflammatory outputs. It can help elucidate whether the compound acts upstream of cytokine production and on key signaling pathways.[26]
In Vivo Models: Efficacy and Safety Assessment
Animal models are crucial for evaluating the in vivo efficacy and potential side effects of new drug candidates.[27]
Objective: To evaluate the acute anti-inflammatory activity of the compounds in a well-established in vivo model.[4]
Animal Model: Wistar rats or Swiss albino mice.
Methodology:
-
Acclimatization: Acclimatize the animals to the experimental conditions.
-
Compound Administration: Administer the test compounds (new pyrrole derivative, Ibuprofen, Celecoxib, Dexamethasone) or vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Causality: This model is widely used to screen for acute anti-inflammatory activity and is sensitive to inhibitors of prostaglandin synthesis.[28]
Objective: To assess the therapeutic efficacy of the compounds in a chronic model of inflammatory arthritis, which shares pathological features with human rheumatoid arthritis.[29]
Animal Model: DBA/1J mice.[30]
Methodology:
-
Immunization: Induce arthritis by immunizing the mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.
-
Treatment: Once clinical signs of arthritis appear, begin daily administration of the test compounds (new pyrrole derivative, Celecoxib, Dexamethasone) or vehicle control.
-
Clinical Assessment: Monitor the development and severity of arthritis by scoring the clinical signs (e.g., paw swelling, erythema, joint stiffness).
-
Histopathological Analysis: At the end of the study, collect the joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure levels of inflammatory cytokines and anti-collagen antibodies in the serum.
Causality: The CIA model allows for the evaluation of a compound's ability to modulate both the inflammatory and destructive components of chronic arthritis, providing a more comprehensive assessment of its therapeutic potential.[29][31]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| New Pyrrole Derivative A | |||||
| New Pyrrole Derivative B | |||||
| Ibuprofen | |||||
| Celecoxib | |||||
| Dexamethasone |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Arthritis Score Reduction (%) |
| New Pyrrole Derivative A | |||
| New Pyrrole Derivative B | |||
| Ibuprofen | |||
| Celecoxib | |||
| Dexamethasone |
Visualizing the Pathways and Workflows
Graphical representations can aid in understanding complex biological pathways and experimental designs.
Diagram 1: Key Inflammatory Signaling Pathways
Caption: Simplified overview of the NF-κB and MAPK signaling pathways in inflammation.
Diagram 2: Experimental Workflow for In Vitro Benchmarking
Caption: Workflow for the in vitro evaluation of new pyrrole derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic benchmarking of new pyrrole derivatives against established anti-inflammatory drugs. By employing a combination of in vitro and in vivo assays, researchers can gain a comprehensive understanding of the potency, selectivity, and mechanism of action of their novel compounds. Future studies should also include a thorough evaluation of the pharmacokinetic and toxicological profiles of the most promising candidates to ensure their suitability for further preclinical and clinical development. The ultimate goal is to identify new therapeutic agents that offer superior efficacy and safety for the treatment of inflammatory diseases.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. A turbulent decade for NSAIDs: update on current concepts of classification, epidemiology, comparative efficacy, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 12. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. purformhealth.com [purformhealth.com]
- 22. synapse.koreamed.org [synapse.koreamed.org]
- 23. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 24. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ir.vistas.ac.in [ir.vistas.ac.in]
- 27. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 28. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 29. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 31. wuxibiology.com [wuxibiology.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-Amino-5-Methyl-1H-Pyrrole-2-Carboxylate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed protocol for the proper disposal of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound often utilized in synthetic chemistry. The procedures outlined herein are based on established safety data, regulatory guidelines, and the chemical principles governing the degradation of nitrogen-containing heterocyclic compounds.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. While comprehensive toxicological data for this specific compound is not extensively documented, the Safety Data Sheet (SDS) and data for structurally similar pyrrole derivatives indicate several potential hazards. The precautionary statements often associated with this chemical class include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1][2].
The chemical, physical, and toxicological properties have not been thoroughly investigated for this specific compound[3]. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance.
Table 1: Key Safety and Hazard Information
| Property | Information | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P403+P233, P405, P501 | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), safety goggles or face shield, lab coat, and in case of dust or aerosol generation, a NIOSH-approved respirator. | [3] |
| First Aid Measures | If Inhaled: Move to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. In all cases, consult a physician. | [3] |
The Principle of Thermal Decomposition for Disposal
The recommended and most definitive method for the disposal of this compound is through incineration at a licensed hazardous waste facility[3]. This is not merely a suggestion but a directive rooted in the chemical nature of nitrogen-containing heterocyclic compounds.
During combustion, organic molecules are broken down into simpler, more stable compounds. For a compound like this compound (C₈H₁₂N₂O₂), complete combustion would ideally yield carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). However, the combustion of nitrogen-containing organic compounds is complex and can lead to the formation of hazardous nitrogen oxides (NOx), such as nitric oxide (NO) and nitrogen dioxide (NO₂), as well as other toxic byproducts like hydrogen cyanide (HCN) if combustion is incomplete[4].
Professional hazardous waste incinerators are equipped with "afterburners" and "scrubbers" to manage these emissions[3]. Afterburners operate at very high temperatures to ensure complete destruction of organic compounds, while scrubbers are designed to neutralize acidic gases like NOx and other potential pollutants before they are released into the atmosphere.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the laboratory bench to its final disposition.
Diagram 1: Disposal Workflow for this compound
Caption: A flowchart illustrating the key stages in the proper disposal of this compound.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management. All waste streams containing this compound must be kept separate from non-hazardous waste and other incompatible chemical waste.
-
Solid Waste: This includes any unreacted reagent, contaminated consumables such as weigh boats, filter paper, and paper towels. These should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound, including reaction mixtures and solvent washes, should be collected in a separate liquid hazardous waste container.
-
Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated container for hazardous solid waste.
Step 2: Containerization and Labeling
The choice of waste container and its proper labeling are critical for safety and regulatory compliance.
-
Container Selection: Use containers that are chemically compatible with the waste. For liquid waste, this typically means a high-density polyethylene (HDPE) or glass container with a secure screw cap. Solid waste can be collected in a sturdy, lined cardboard box or a plastic drum.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed list of the contents, including the full chemical name "this compound" and any other chemical constituents. The label should also include the date of accumulation and the responsible researcher's name.
Step 3: Storage in the Laboratory
Designated storage areas for hazardous waste are essential to prevent accidents and ensure the safety of all laboratory personnel.
-
Location: Store waste containers in a designated, well-ventilated area, away from sources of ignition, heat, and incompatible chemicals.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Container Integrity: Regularly inspect waste containers for any signs of degradation, leaks, or pressure buildup. Ensure that containers are kept closed except when adding waste.
Step 4: Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Engage a Licensed Professional: The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company. These companies have the expertise and equipment to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Documentation: Maintain a manifest or other documentation provided by the waste disposal company as a record of proper disposal.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors or dust.
-
Personal Protective Equipment: Before attempting to clean up the spill, don the appropriate PPE, including a respirator if there is a risk of inhalation.
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and then place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of chemical reagents like this compound is a fundamental aspect of professional scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. The principles of segregation, proper containerization, and professional disposal through high-temperature incineration are not merely procedural steps but are grounded in a scientific understanding of the chemical's properties and potential hazards.
References
A Senior Application Scientist's Guide to Handling Ethyl 3-Amino-5-Methyl-1H-Pyrrole-2-Carboxylate
In our shared pursuit of scientific advancement, the safety of researchers in the laboratory is paramount. This guide provides essential, experience-driven safety and handling protocols for ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 1005326-26-0). This document is designed to empower you, our valued colleague, with the knowledge to manage this chemical confidently and safely, ensuring both personal well-being and the integrity of your research. While this compound's toxicological properties have not been fully investigated, a proactive and cautious approach based on its chemical family and available data is warranted.[1]
Hazard Assessment and Risk Mitigation
This compound is a substituted pyrrole. While specific toxicity data is limited, the available Safety Data Sheet (SDS) indicates potential for respiratory irritation.[1] Pyrrole compounds, in general, can be irritating to the skin and eyes.[2][3][4] Therefore, our primary objective is to prevent contact and inhalation through a multi-layered safety strategy encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).
Key Rationale: The "Precautionary Principle" is our guiding tenet here. In the absence of comprehensive toxicological data, we treat related compounds with a degree of caution appropriate to the known hazards of their chemical class. This proactive stance is a cornerstone of a robust laboratory safety culture.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is your most immediate line of defense. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a risk of splashing.[2][3] | Protects against accidental splashes of the compound or solvents it is dissolved in. Always ensure a complete seal around the eyes. |
| Hands | Chemically resistant gloves (e.g., nitrile).[5] | Inspect gloves for any signs of degradation or perforation before each use. Use proper glove removal technique to avoid contaminating your skin.[1] Dispose of contaminated gloves immediately.[1] |
| Body | A flame-retardant lab coat, fully buttoned.[3][5] | Provides a removable barrier to protect your skin and clothing from spills and splashes. |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[1] | To be used when engineering controls (like a fume hood) are not sufficient to control exposure to dust or aerosols.[1] Respirator use requires a formal respiratory protection program, including fit testing.[5] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow minimizes the risk of exposure and ensures operational consistency.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][4]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, within the fume hood before you begin.
Weighing and Dispensing
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Dispense Solid: Carefully dispense the required amount of the solid compound. Avoid creating dust.[1] If the compound is a fine powder, consider wetting it with a small amount of a suitable, inert solvent to minimize dust generation.
-
Immediate Cleanup: Clean any spills immediately according to the accidental release measures outlined below.
Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
The following diagram illustrates the logical flow of the safe handling process:
Caption: Safe Handling Workflow for this compound.
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are critical for long-term laboratory safety.
Storage
-
Store in a tightly closed container in a dry, well-ventilated place.[2][4][6]
-
Keep in a dark place under an inert atmosphere at room temperature.[7]
-
Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6]
Disposal
-
Dispose of unused product and contaminated packaging as hazardous waste.[1]
-
Contact a licensed professional waste disposal service.[1]
-
Do not allow the product to enter drains.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[1] |
References
- 1. capotchem.com [capotchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. saint-gatien.org [saint-gatien.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
